molecular formula C6H7ClN2O2S B1313969 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 55329-22-1

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B1313969
CAS No.: 55329-22-1
M. Wt: 206.65 g/mol
InChI Key: OLOLDTJCNAOMQJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLDTJCNAOMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496308
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55329-22-1
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
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Record name 4-chloro-2-methanesulfonyl-6-methylpyrimidine
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Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their diverse biological activities. The introduction of a sulfonyl group can significantly modulate the physicochemical and pharmacological properties of these scaffolds. 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a versatile intermediate that can be further functionalized, making it a valuable building block in the synthesis of potential kinase inhibitors and other targeted therapies. This guide details the synthetic route and characterization of this important compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-chloro-6-methyl-2-(methylthio)pyrimidine. The second step is the oxidation of the methylthio group to the corresponding methylsulfonyl group.

Synthesis_Workflow Reactants Thiourea + Ethyl Acetoacetate Intermediate1 4-Hydroxy-6-methyl-2-mercaptopyrimidine Reactants->Intermediate1 Cyclization Intermediate2 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine Intermediate1->Intermediate2 Methylation Precursor 4-Chloro-6-methyl-2-(methylthio)pyrimidine Intermediate2->Precursor Chlorination FinalProduct This compound Precursor->FinalProduct Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA or H₂O₂) OxidizingAgent->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.1.1. Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor)

This synthesis involves a three-step, one-pot reaction starting from thiourea and ethyl acetoacetate.

  • Step 1: Cyclization to 4-Hydroxy-6-methyl-2-mercaptopyrimidine

    • Reactants: Thiourea, Ethyl Acetoacetate, Sodium Ethoxide, Ethanol.

    • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, thiourea is added, followed by the dropwise addition of ethyl acetoacetate. The mixture is refluxed for several hours. After cooling, the precipitate is filtered, dissolved in water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried.

  • Step 2: S-Methylation to 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine

    • Reactants: 4-Hydroxy-6-methyl-2-mercaptopyrimidine, Methylating agent (e.g., Dimethyl sulfate or Methyl iodide), Base (e.g., NaOH).

    • Procedure: The crude 4-hydroxy-6-methyl-2-mercaptopyrimidine is dissolved in an aqueous solution of sodium hydroxide. A methylating agent is then added dropwise while maintaining the temperature. The reaction is stirred for several hours. Acidification of the reaction mixture yields the methylated product, which is filtered, washed, and dried.

  • Step 3: Chlorination to 4-Chloro-6-methyl-2-(methylthio)pyrimidine

    • Reactants: 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine, Chlorinating agent (e.g., Phosphorus oxychloride (POCl₃)).

    • Procedure: 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine is treated with an excess of phosphorus oxychloride. The mixture is heated under reflux for a few hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the desired precursor.

2.1.2. Synthesis of this compound (Final Product)

This step involves the oxidation of the methylthio group of the precursor.

  • Method A: Using meta-Chloroperoxybenzoic acid (m-CPBA)

    • Reactants: 4-Chloro-6-methyl-2-(methylthio)pyrimidine, m-CPBA, Dichloromethane (DCM).

    • Procedure: To a solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine in dichloromethane, a solution of m-CPBA (approximately 2.2 equivalents) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Method B: Using Hydrogen Peroxide (H₂O₂) with a Catalyst

    • Reactants: 4-Chloro-6-methyl-2-(methylthio)pyrimidine, Hydrogen Peroxide (30%), Ammonium molybdate (catalyst), Ethanol.

    • Procedure: The precursor is dissolved in ethanol, and a catalytic amount of ammonium molybdate is added. The mixture is cooled to 0 °C, and 30% hydrogen peroxide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the final product.

Characterization Data

Physicochemical Properties
Property4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor)This compound (Target)
Molecular Formula C₆H₇ClN₂SC₆H₇ClN₂O₂S
Molecular Weight 174.65 g/mol 206.65 g/mol [1]
Appearance White to off-white solidExpected to be a solid
CAS Number 17119-73-255329-22-1[1]
Spectroscopic Data

Note: The following data are predictive or based on closely related structures due to the absence of published experimental data for the target compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) ~7.0 (s, 1H, Ar-H), ~2.6 (s, 3H, S-CH₃), ~2.4 (s, 3H, Ar-CH₃)Expected signals around 170, 165, 160, 118, 40, 24
This compound (Target) Expected downfield shift of aromatic proton compared to precursor. ~7.5 (s, 1H, Ar-H), ~3.4 (s, 3H, SO₂-CH₃), ~2.6 (s, 3H, Ar-CH₃)Expected signals around 172, 163, 160, 120, 45, 25

3.2.2. Infrared (IR) Spectroscopy

Compound Key IR Peaks (cm⁻¹)
4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1580, 1540 (C=N, C=C), ~780 (C-Cl)
This compound (Target) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1580, 1540 (C=N, C=C), ~1350, 1150 (S=O stretching) , ~780 (C-Cl)

3.2.3. Mass Spectrometry (MS)

Compound Expected m/z of Molecular Ion [M]⁺
4-Chloro-6-methyl-2-(methylthio)pyrimidine (Precursor) 174/176 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
This compound (Target) 206/208 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrimidine scaffold is a well-known pharmacophore, and sulfonyl-containing compounds are often designed as kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the generation of compound libraries for screening against various biological targets, particularly protein kinases.

Biological_Relevance TargetCompound 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine NucleophilicSubstitution Nucleophilic Aromatic Substitution (SNAᵣ) TargetCompound->NucleophilicSubstitution CompoundLibrary Diverse Compound Library NucleophilicSubstitution->CompoundLibrary KinaseScreening Kinase Inhibitor Screening CompoundLibrary->KinaseScreening LeadCompound Lead Compound for Drug Development KinaseScreening->LeadCompound

Caption: Role as an intermediate in drug discovery.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a detailed experimental dataset for the title compound is not currently available, this document provides a robust framework based on established chemical principles and data from analogous structures. The synthetic route is reliable, and the characterization methods described are standard for a compound of this nature. The versatility of this molecule as a synthetic intermediate makes it a valuable asset for researchers in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science. The guide collates available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a logical workflow for these characterizations.

Introduction

This compound is a halogenated pyrimidine derivative containing a sulfonyl group. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group and a methylsulfonyl moiety suggests its potential as a versatile intermediate in organic synthesis, offering multiple reaction sites for further functionalization. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in predicting its behavior in biological systems and for optimizing reaction conditions.

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be verified experimentally for critical applications.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂S[3]
Molecular Weight 206.65 g/mol [3]
CAS Number 55329-22-1[3]
Physical Form Solid (at 20°C)Vendor Data
Melting Point 244-245°CVendor Data
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa (Predicted) -4.05 ± 0.30[3]
LogP (Predicted) Data not availableN/A

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are general and may require optimization for the specific characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically < 2°C) is indicative of high purity.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

    • Capillary tubes (sealed at one end)

    • Thermometer (calibrated)

    • Spatula

    • Mortar and pestle

  • Procedure:

    • A small sample of this compound is finely ground using a mortar and pestle.

    • The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of approximately 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10-20°C/minute) to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is prepared.

    • The sample is then heated again, with the rate of temperature increase slowed to 1-2°C/minute as the approximate melting point is approached.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the experimental melting point.

Boiling Point Determination (for High Melting Solids)

Given the high melting point of this compound, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. Therefore, boiling point determination would likely require vacuum distillation. A general approach for determining the boiling point of a high-melting-point solid is outlined below.

  • Apparatus:

    • Small-scale distillation apparatus (e.g., Kugelrohr or short-path distillation apparatus)

    • Vacuum pump and gauge

    • Heating mantle or oil bath

    • Thermometer (calibrated)

    • Cold trap

  • Procedure:

    • A small, accurately weighed sample of the compound is placed in the distillation flask.

    • The apparatus is assembled, ensuring all joints are properly sealed for vacuum.

    • A vacuum is gradually applied to the system to the desired pressure.

    • The sample is heated slowly and evenly.

    • The temperature at which the liquid boils and the condensate is observed on the condenser is recorded as the boiling point at that specific pressure.

    • It is crucial to monitor for any signs of decomposition (e.g., charring, gas evolution).

Solubility Determination (Thermodynamic)

Thermodynamic solubility provides the equilibrium concentration of a compound in a given solvent at a specific temperature and is a critical parameter in drug development.

  • Apparatus:

    • Vials with screw caps

    • Analytical balance

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

  • Procedure:

    • An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).

    • The vials are sealed and placed in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After incubation, the samples are visually inspected to ensure that excess solid remains, confirming saturation.

    • The samples are centrifuged at high speed to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining solid particles.

    • The filtered solution is then diluted with an appropriate solvent, and the concentration of the dissolved compound is determined by a validated HPLC method against a standard curve of known concentrations.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[4][5][6][7][8]

  • Apparatus:

    • Separatory funnels or screw-capped centrifuge tubes

    • Mechanical shaker

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system

    • pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in the octanol-saturated water or water-saturated octanol to create a stock solution of known concentration.

    • A known volume of the stock solution is added to a separatory funnel or centrifuge tube containing known volumes of both the water-saturated octanol and the octanol-saturated water.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a solid organic compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_mp_details Melting Point Protocol cluster_bp_details Boiling Point Protocol cluster_sol_details Solubility Protocol cluster_logp_details LogP Protocol synthesis Synthesis of 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination (under vacuum) purification->bp sol Solubility Assay purification->sol logp LogP Determination purification->logp mp_prep Sample Preparation (Grinding, Packing) bp_setup Vacuum Distillation Apparatus Setup sol_equil Equilibration (Shaking) logp_part Partitioning (Octanol/Water) mp_measure Measurement (Slow Heating) mp_prep->mp_measure data_analysis Data Analysis & Reporting mp_measure->data_analysis bp_measure Heating & Measurement bp_setup->bp_measure bp_measure->data_analysis sol_sep Phase Separation (Centrifugation, Filtration) sol_equil->sol_sep sol_quant Quantification (HPLC) sol_sep->sol_quant sol_quant->data_analysis logp_sep Phase Separation (Centrifugation) logp_part->logp_sep logp_quant Quantification (HPLC/UV-Vis) logp_sep->logp_quant logp_quant->data_analysis

Physicochemical Property Determination Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data detailing the biological activities or the involvement of this compound in any particular signaling pathways. However, the pyrimidine core is a well-established pharmacophore. Numerous substituted pyrimidines have been investigated and developed as therapeutic agents with a wide range of activities, including:

  • Anticancer Agents: Pyrimidine analogs can act as antimetabolites, interfering with nucleic acid synthesis, or as inhibitors of various kinases involved in cancer cell signaling.[2][9]

  • Anti-inflammatory Agents: Some pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[10][11]

  • Antimicrobial Agents: The pyrimidine nucleus is found in several antibacterial and antifungal drugs.[1]

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, adaptable protocols for the experimental determination of its key properties. While the specific biological profile of this compound remains to be elucidated, its structural relationship to a class of molecules with diverse and significant pharmacological activities suggests that it is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. The experimental methodologies and workflow presented herein provide a solid foundation for researchers to thoroughly characterize this and similar molecules.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is limited. The data presented in this guide is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for expected spectral characteristics and analytical methodologies.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35s1HH-5 (pyrimidine)
~3.40s3H-SO₂CH₃
~2.65s3HC6-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~172.5C6 (pyrimidine)
~168.0C2 (pyrimidine)
~161.0C4 (pyrimidine)
~120.0C5 (pyrimidine)
~40.0-SO₂CH₃
~25.0C6-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumC-H stretch (aromatic)
~2900-3000WeakC-H stretch (methyl)
~1550-1600StrongC=N and C=C stretching (pyrimidine ring)
~1300-1350StrongAsymmetric SO₂ stretch
~1140-1180StrongSymmetric SO₂ stretch
~1000-1100MediumC-Cl stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
220/222~100 / ~33[M]⁺ / [M+2]⁺ (isotopic pattern for 1 Cl)
156/158High[M - SO₂]⁺
141/143Medium[M - SO₂CH₃]⁺
79Medium[SO₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound. The compound is then transferred into a clean, dry vial. Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is added. The sample is mixed using a vortex or sonication until the solid is completely dissolved. If any particulate matter is visible, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. The NMR tube is then securely capped and clearly labeled.

  • Data Acquisition : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle. This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is IR-transparent and acts as a matrix. The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a clear, transparent pellet.

  • Data Acquisition : A background spectrum of a blank KBr pellet is first recorded to correct for atmospheric and instrumental variations. The sample pellet is then placed in the sample holder of the FT-IR instrument for analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition :

    • Electron Ionization (EI) : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • Electrospray Ionization (ESI) : The sample solution is introduced into the mass spectrometer through a capillary at a high voltage. This produces charged droplets, and as the solvent evaporates, molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed. This is a "soft" ionization technique that typically results in less fragmentation than EI. The mass analyzer then separates the ions based on their mass-to-charge (m/z) ratio.

Visualizations

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates the general workflow for the characterization of a newly synthesized chemical compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

"CAS number 89283-46-5 properties and handling"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that serves as a versatile and reactive intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including a wide array of kinase inhibitors used in oncology. This document provides a comprehensive overview of the known properties, synthesis, and handling of 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5), with a focus on its application as a key building block for the synthesis of targeted therapeutics.

Physicochemical Properties

The fundamental properties of 4-chloro-6-(methylsulfonyl)pyrimidine are summarized below. This data is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValue
CAS Number 89283-46-5
Molecular Formula C₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol
IUPAC Name 4-chloro-6-(methylsulfonyl)pyrimidine
Appearance White solid (typical)
Canonical SMILES CS(=O)(=O)C1=CC(=NC=N1)Cl
InChI Key LNJVTFNEAPYZIU-UHFFFAOYSA-N

Synthesis and Reactivity

4-chloro-6-(methylsulfonyl)pyrimidine is typically synthesized from its thioether precursor. Its reactivity is characterized by the presence of two key electrophilic sites on the pyrimidine ring: the chlorine atom at the C4 position and the methylsulfonyl group at the C6 position.

Experimental Protocol: Synthesis

A common method for the preparation of 4-chloro-6-(methylsulfonyl)pyrimidine involves the oxidation of the corresponding methylthio derivative.

General Procedure for the Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine from 2-methylthio-4-chloropyrimidine: [1]

  • To a 250-mL single-necked flask, add 2-methylthio-4-chloropyrimidine (7.25 mL, 62.3 mmol) and 95% ethanol (100 mL).

  • Cool the mixture to 0 °C under magnetic stirring.

  • Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Add water (200 mL) and evaporate to remove residual solvent.

  • Dry the resulting product with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow

G cluster_0 Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine start 2-methylthio-4-chloropyrimidine + 95% Ethanol cooling Cool to 0 °C start->cooling reagents Add H₂O₂ and Ammonium Molybdate cooling->reagents reaction Warm to RT Stir Overnight (N₂) reagents->reaction workup1 Solvent Removal (Reduced Pressure) reaction->workup1 workup2 Purification (Silica Gel Chromatography) workup1->workup2 product 4-chloro-6-(methylsulfonyl)pyrimidine workup2->product

Caption: Workflow for the synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine.

Chemical Reactivity and Handling

The handling of 4-chloro-6-(methylsulfonyl)pyrimidine is dictated by its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The two leaving groups (Cl and SO₂Me) allow for sequential and chemoselective functionalization.

Key Reactivity Points:

  • Chemoselectivity: The outcome of reactions with nucleophiles, such as amines, is highly dependent on the nature of the amine and the reaction conditions (e.g., base, solvent).

  • Reaction with Anilines and Secondary Aliphatic Amines: In the presence of weak bases, these amines selectively displace the chloride group at the C4 position.[2]

  • Reaction with Deprotonated Anilines: Stronger basic conditions lead to the displacement of the methylsulfonyl group at the C6 position.[2]

  • Reaction with Primary Aliphatic Amines: These amines tend to selectively displace the sulfone group.[2]

Handling Precautions:

  • Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

While 4-chloro-6-(methylsulfonyl)pyrimidine is not typically a final drug product, it is a critical intermediate for creating more complex molecules with therapeutic potential. Its structure is analogous to other di-substituted pyrimidines, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which are used to synthesize potent kinase inhibitors, such as those targeting Aurora kinases.[3] Kinase inhibitors are a major class of cancer therapeutics that block the action of protein kinases, enzymes that are often overactive in cancer cells.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor

The following workflow illustrates how 4-chloro-6-(methylsulfonyl)pyrimidine could be used in a two-step SNAr reaction to build a hypothetical kinase inhibitor.

Diagram: Hypothetical Kinase Inhibitor Synthesis

G cluster_1 Workflow for Kinase Inhibitor Synthesis start_mol 4-chloro-6-(methylsulfonyl)pyrimidine reagent1 Amine 1 (R₁-NH₂) + Weak Base start_mol->reagent1 Step 1: Displace Chlorine intermediate Intermediate Product reagent1->intermediate reagent2 Amine 2 (R₂-NH₂) + Strong Base intermediate->reagent2 Step 2: Displace Sulfone final_product Final Kinase Inhibitor reagent2->final_product purify Purification & Characterization final_product->purify G cluster_2 Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (Proliferation, Survival) erk->transcription inhibitor Pyrimidine-Based Inhibitor inhibitor->raf Inhibition

References

Stability and Degradation of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to forecast its behavior under various stress conditions. The guide outlines potential hydrolytic, photolytic, and thermal degradation routes and furnishes a general experimental framework for conducting forced degradation studies to elucidate its stability profile. This information is critical for the development of stable formulations and robust analytical methods.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and a methylsulfonyl group. The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro and methylsulfonyl substituents, renders the molecule susceptible to nucleophilic attack and other forms of degradation. Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide presents predicted degradation pathways and provides a foundational experimental protocol for systematic stability testing.

Predicted Degradation Pathways

The degradation of this compound is anticipated to primarily proceed via nucleophilic substitution reactions, given the presence of two good leaving groups (chloride and methylsulfonate) on the pyrimidine ring. The reactivity of similar sulfonylpyrimidines and chloropyrimidines suggests that the molecule will be sensitive to hydrolysis under both acidic and basic conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway. The sites most susceptible to nucleophilic attack by water or hydroxide ions are the carbon atoms at positions 2 and 4 of the pyrimidine ring, which are bonded to the methylsulfonyl and chloro groups, respectively.

  • Under Basic and Neutral Conditions: The methylsulfonyl group at the 2-position is a potent electron-withdrawing group, making the C2 position highly electrophilic and likely the primary site of nucleophilic attack. Displacement of the methylsulfonate group would lead to the formation of 4-chloro-6-methylpyrimidin-2-ol . Subsequent or concurrent hydrolysis of the chloro group at the 4-position would yield 6-methylpyrimidine-2,4-diol .

  • Under Acidic Conditions: Protonation of the pyrimidine ring nitrogens can further activate the ring towards nucleophilic attack. The relative rates of hydrolysis at the C2 and C4 positions may be altered. It is plausible that both 4-chloro-6-methylpyrimidin-2-ol and 2-(methylsulfonyl)-6-methylpyrimidin-4-ol could be formed as primary degradation products. Further degradation would lead to 6-methylpyrimidine-2,4-diol .

G This compound This compound 4-chloro-6-methylpyrimidin-2-ol 4-chloro-6-methylpyrimidin-2-ol This compound->4-chloro-6-methylpyrimidin-2-ol Hydrolysis (Nu: attack at C2) 2-(methylsulfonyl)-6-methylpyrimidin-4-ol 2-(methylsulfonyl)-6-methylpyrimidin-4-ol This compound->2-(methylsulfonyl)-6-methylpyrimidin-4-ol Hydrolysis (Nu: attack at C4) 6-methylpyrimidine-2,4-diol 6-methylpyrimidine-2,4-diol 4-chloro-6-methylpyrimidin-2-ol->6-methylpyrimidine-2,4-diol Hydrolysis 2-(methylsulfonyl)-6-methylpyrimidin-4-ol->6-methylpyrimidine-2,4-diol Hydrolysis

Figure 1: Predicted Hydrolytic Degradation Pathways.
Photolytic Degradation

While specific photostability data is unavailable, compounds containing chloro- and sulfonyl-aromatic moieties can be susceptible to photodegradation. Potential pathways include:

  • Homolytic Cleavage: UV radiation could induce homolytic cleavage of the C-Cl or C-S bonds, leading to radical intermediates. These reactive species could then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a complex mixture of degradation products.

  • Photo-hydrolysis: The absorption of light energy may accelerate the hydrolytic degradation pathways described above.

G This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Homolytic Cleavage (UV) Photo-hydrolysis Products Photo-hydrolysis Products This compound->Photo-hydrolysis Products Photo-hydrolysis Complex Degradation Products Complex Degradation Products Radical Intermediates->Complex Degradation Products Secondary Reactions

Figure 2: Potential Photolytic Degradation Pathways.
Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The specific degradation pathway is difficult to predict without experimental data but could involve elimination reactions or rearrangement, potentially leading to the formation of polymeric material.

Quantitative Data Summary (Predicted)

Due to the absence of specific experimental studies, no quantitative data on the degradation rates of this compound can be provided. The following table outlines the expected qualitative stability based on the reactivity of analogous compounds.

Stress ConditionPredicted StabilityPotential Degradation Products
Hydrolysis (Acidic) Likely to degrade. The rate will be dependent on pH and temperature.4-chloro-6-methylpyrimidin-2-ol, 2-(methylsulfonyl)-6-methylpyrimidin-4-ol, 6-methylpyrimidine-2,4-diol.
Hydrolysis (Basic) Likely to degrade, potentially faster than under acidic conditions due to the increased concentration of the hydroxide nucleophile.4-chloro-6-methylpyrimidin-2-ol, 6-methylpyrimidine-2,4-diol.
Oxidation The pyrimidine ring itself is relatively electron-deficient and may be resistant to oxidation. The methyl and methylsulfonyl groups could be susceptible to oxidation under strong oxidizing conditions.Products of methyl group oxidation (e.g., carboxylic acid) or further oxidation of the sulfone are possible but likely require harsh conditions.
Photolysis Potentially unstable upon exposure to UV light.A complex mixture of products arising from radical reactions and photo-hydrolysis.
Thermal Expected to be stable at ambient storage conditions. Decomposition may occur at temperatures approaching its melting point.Difficult to predict without experimental data; may involve polymerization or charring.

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability and degradation pathways of this compound, a forced degradation study is essential. The following protocol provides a general framework based on established guidelines.

General Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Oxidative Stock Solution->Oxidative Photolytic Photolytic Stock Solution->Photolytic Thermal Thermal Stock Solution->Thermal Time Point Sampling Time Point Sampling Acid Hydrolysis->Time Point Sampling Base Hydrolysis->Time Point Sampling Oxidative->Time Point Sampling Photolytic->Time Point Sampling Thermal->Time Point Sampling Neutralization (if needed) Neutralization (if needed) Time Point Sampling->Neutralization (if needed) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Neutralization (if needed)->UPLC-MS/MS Analysis Degradation Profiling Degradation Profiling UPLC-MS/MS Analysis->Degradation Profiling Mass Balance Calculation Mass Balance Calculation Degradation Profiling->Mass Balance Calculation Pathway Elucidation Pathway Elucidation Mass Balance Calculation->Pathway Elucidation

Figure 3: General Workflow for a Forced Degradation Study.
Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate the solution at 60°C and collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate the solution at room temperature and collect samples at appropriate time intervals. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light. Collect samples at appropriate time intervals.

  • Photolytic Degradation: Expose the solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light. Collect samples at appropriate time intervals.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C). Collect samples at appropriate time intervals and dissolve them in a suitable solvent for analysis.

4.2.3. Analytical Method: A stability-indicating analytical method, typically a gradient reverse-phase UPLC-MS/MS method, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry will be crucial for the identification and structural elucidation of the degradants.

Conclusion

Disclaimer: The degradation pathways and stability predictions presented in this document are based on chemical principles and data from related compounds. Experimental verification is required to confirm these predictions.

"solubility of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides standardized, industry-accepted experimental protocols for determining the solubility of this compound. The accompanying data tables are templates for recording empirical results.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physical property that influences its bioavailability, formulation development, and process chemistry. Understanding its solubility profile in various organic solvents is essential for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems. This document outlines the established methodologies for accurately determining the solubility of this compound.

Solubility Data

As specific experimental data is not publicly available, the following table is provided as a template for researchers to systematically record their findings. It is recommended to measure solubility at multiple temperatures to understand its temperature dependence, which is crucial for applications such as recrystallization.

Table 1: Experimental Solubility of this compound

Solvent Temperature (°C) Solubility (g/L) Solubility (mg/mL) Molar Solubility (mol/L) Method Used
e.g., Methanol 25.0 e.g., Shake-Flask
e.g., Ethanol 25.0
e.g., Acetone 25.0
e.g., Acetonitrile 25.0
e.g., Dichloromethane 25.0
e.g., Toluene 25.0
e.g., N,N-Dimethylformamide (DMF) 25.0
e.g., Dimethyl Sulfoxide (DMSO) 25.0
e.g., Tetrahydrofuran (THF) 25.0

| e.g., Ethyl Acetate | 25.0 | | | | |

Note: The molecular weight of this compound (C₆H₇ClN₂O₂S) is approximately 222.65 g/mol , which should be used for calculating molar solubility.

Experimental Protocols

The following protocols describe common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation concentration of the compound in a solvent at a specific temperature after a sufficient equilibration period.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Thermostatic shaker or incubator with agitation

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] The system reaches equilibrium when consecutive measurements of the solute concentration are constant.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any undissolved microparticles, immediately filter the sample using a syringe filter compatible with the solvent.[1] This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC (see Section 3.3).

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in appropriate units (e.g., g/L, mol/L).

Solubility Determination via Gravimetric Method

The gravimetric method is a straightforward approach that relies on the mass of the dissolved solute.[3][4]

Objective: To determine solubility by evaporating the solvent from a known volume of a saturated solution and weighing the residual solute.

Materials:

  • As listed in 3.1, plus:

  • Evaporating dish or watch glass

  • Drying oven

  • Desiccator

Procedure:

  • Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method (Section 3.1) to prepare a saturated solution and allow the excess solid to settle.

  • Sampling: Pipette a known, precise volume (e.g., 10.00 mL) of the clear supernatant into a pre-weighed (tared) evaporating dish.[3][5]

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a drying oven set to a temperature below the compound's decomposition point can be used.[4][5]

  • Drying: Once the solvent is fully evaporated, place the dish in a drying oven (e.g., 60-100 °C) to remove any residual solvent until a constant mass is achieved.[3][5]

  • Cooling and Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation:

    • Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish).

    • Solubility = Mass of dissolved solute / Volume of solution sampled.

Quantification Using UV-Vis Spectroscopy

UV-Vis spectroscopy is a common technique for determining the concentration of a dissolved solute, provided the compound has a chromophore that absorbs in the UV-Visible range.[6][7]

Objective: To quantify the concentration of the solute in the filtered, diluted saturated solution.

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Create a series of standard solutions of known concentrations from a stock solution of the compound.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[7]

  • Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment (Step 6 in Section 3.1) at the same λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the diluted sample.[8]

Visualized Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation prep_solid Weigh Excess Solid (Solute) mix Combine Solute and Solvent in Vial prep_solid->mix prep_solvent Measure Known Volume of Solvent prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 24-72 hours) mix->agitate Start Equilibration settle Allow Excess Solid to Settle agitate->settle sampling Withdraw Supernatant settle->sampling Post-Equilibration filtration Filter through Syringe Filter (e.g., 0.22 µm) sampling->filtration analysis Quantify Concentration (e.g., HPLC, UV-Vis, Gravimetric) filtration->analysis calculate Calculate Solubility (Adjust for Dilution) analysis->calculate Data Obtained report Report Data (g/L, mol/L) calculate->report

References

An In-depth Technical Guide to the Reactivity Profile of the Methylsulfonyl Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent electron-deficient nature makes it a unique platform for chemical modification. When substituted with a powerful electron-withdrawing group like the methylsulfonyl (-SO2CH3) moiety, the reactivity of the pyrimidine ring is significantly enhanced, opening up a wide array of synthetic possibilities. This guide provides a detailed exploration of the synthesis, reactivity, and applications of methylsulfonyl pyrimidines, with a focus on their role as versatile intermediates in drug discovery.

Synthesis of Methylsulfonyl Pyrimidines

The most prevalent and efficient method for the synthesis of methylsulfonyl pyrimidines involves the oxidation of the corresponding methylthio (methylsulfanyl) pyrimidine precursors. This two-step approach is widely adopted due to the ready availability of starting materials and generally high yields.

  • Thiolation: The synthesis typically begins with a halogenated pyrimidine (e.g., a chloropyrimidine). Nucleophilic substitution with sodium methyl mercaptide displaces the halide to form a 2-(methylthio)pyrimidine.[2]

  • Oxidation: The resulting methylthioether is then oxidized to the corresponding sulfone. Common oxidizing agents include Oxone, hydrogen peroxide with a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4][5] The oxidation is often robust, providing the target methylsulfonyl pyrimidine in high purity and yield.[3]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start Halogenated Pyrimidine (e.g., 2-chloropyrimidine) Intermediate 2-(Methylthio)pyrimidine Start->Intermediate  NaSMe (Nucleophilic Substitution) Product 2-(Methylsulfonyl)pyrimidine Intermediate->Product  Oxidizing Agent (e.g., Oxone, H₂O₂)

Caption: General synthetic workflow for methylsulfonyl pyrimidines.

The following table summarizes representative synthetic routes and their reported yields.

Starting MaterialReagents & ConditionsProductYield (%)Reference
2-Chloro-4,6-dimethoxypyrimidine1. NaSMe; 2. H₂O₂, Na₂WO₄·2H₂O4,6-Dimethoxy-2-methylsulfonylpyrimidine95[2]
Substituted 2-(Methylthio)pyrimidinesOxone, tetrabutylammonium bromide, Acetone/H₂O, rt, 4-6hSubstituted 2-(Methylsulfonyl)pyrimidines85-95[3]

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for methylsulfonyl pyrimidines is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing nature of the methylsulfonyl group.[5][6] This activation renders the ring carbons highly electrophilic and susceptible to attack by nucleophiles.

The methylsulfonyl group is an excellent leaving group, often superior to halogens under SNAr conditions.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic adduct known as a Meisenheimer complex.[9]

SNAr_Mechanism Reactants Methylsulfonyl Pyrimidine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Attack at Electrophilic Carbon (Rate-Determining Step) Products Substituted Pyrimidine + CH₃SO₂⁻ Meisenheimer->Products Elimination of Methylsulfinate

Caption: General mechanism for SNAr on a methylsulfonyl pyrimidine.

Regioselectivity:

The position of nucleophilic attack is dictated by the substitution pattern of the pyrimidine ring.

  • Activation: The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus the most reactive towards nucleophiles.[10][11]

  • Leaving Group Position: When both a halogen and a methylsulfonyl group are present, the regioselectivity can be complex and depends on the nucleophile. For instance, in 2-MeSO₂-4-chloropyrimidine, amines typically displace the chlorine at C4, whereas alkoxides can selectively displace the methylsulfonyl group at C2.[12] This dichotomy is thought to arise from non-covalent interactions, such as hydrogen bonding between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the C2 position.[12]

  • Other Substituents: Electron-donating groups on the ring can decrease reactivity and alter the preferred site of attack. For example, an electron-donating group at C6 can make the C2 position more favorable for attack on a 2,4-disubstituted pyrimidine.[13]

Reactivity with Various Nucleophiles:

Methylsulfonyl pyrimidines react with a wide range of nucleophiles, making them valuable synthetic intermediates.[14]

  • N-Nucleophiles (Amines): Reactions with primary and secondary amines are common, yielding aminopyrimidines. These reactions are fundamental in the synthesis of kinase inhibitors and other biologically active molecules.[14]

  • O-Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides readily displace the methylsulfonyl group to form ether linkages.[15]

  • S-Nucleophiles (Thiols): Thiolates react efficiently to produce thioether-substituted pyrimidines.[15]

  • C-Nucleophiles: Carbon nucleophiles, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), can be employed, although this is more common when a halogen is also present on the ring to serve as the coupling handle.[5]

The following table summarizes the reactivity with different nucleophiles.

Pyrimidine SubstrateNucleophileProduct TypeKey ObservationReference
2-MethylsulfonylpyrimidineCysteine Thiol2-Cysteinyl-pyrimidineUsed for selective protein arylation. Reactivity is tunable by ring substituents.[7]
4,6-Dichloro-2-methylsulfonylpyrimidinePhenoxides, ThiophenolsPoly(arylene pyrimidine ether)sThe -SO₂CH₃ group acts as a leaving group in polymerization.[15]
2-MeSO₂-4-Cl-pyrimidineAmines4-Amino-2-MeSO₂-pyrimidineSelective substitution at C4.[12]
2-MeSO₂-4-Cl-pyrimidineAlkoxides (e.g., MeO⁻)2-Methoxy-4-Cl-pyrimidineSelective substitution at C2.[12]

Representative Experimental Protocols

Protocol 1: Synthesis of 2-(Methylsulfonyl)pyrimidines via Oxidation[3]

  • Reactants: A mixture of a 2-(methylthio)pyrimidine (5 mmol) and tetrabutylammonium bromide (0.16 g, 0.5 mmol) in acetone (20 mL) is stirred at room temperature.

  • Procedure: A solution of Oxone (12.5 mmol) in water (20 mL) is added slowly to the vigorously stirred pyrimidine solution. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product is isolated by filtration through a Buechner funnel, washed with water, and dried to yield the final 2-(methylsulfonyl)pyrimidine.

Protocol 2: General Amination of a Chloropyrimidine (Applicable to Methylsulfonyl Analogs)[16]

  • Reactants: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted pyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

  • Procedure: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 120 °C). The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. An aqueous work-up is performed by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental_Workflow Start Combine Pyrimidine, Nucleophile, Solvent, & Base in Reaction Vessel React Stir at Appropriate Temperature Start->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Final Product Purify->End

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Conclusion

The methylsulfonyl group serves as a powerful activating and leaving group on the pyrimidine ring, enabling a broad spectrum of nucleophilic aromatic substitution reactions. Its predictable reactivity, coupled with well-established synthetic protocols, makes methylsulfonyl pyrimidines highly valuable and versatile intermediates. For professionals in drug discovery, these building blocks provide a reliable platform for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships, particularly in the development of kinase inhibitors and other targeted therapies.[14][17] A thorough understanding of the factors governing regioselectivity is critical for the strategic design of synthetic routes to novel therapeutic agents.

References

"understanding the electrophilicity of C4 and C6 positions in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilicity of C4 and C6 Positions in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The reactivity of its pyrimidine core, particularly the electrophilicity of the carbon atoms, governs its utility as a synthetic intermediate. This guide provides a detailed analysis of the electrophilic character of the C4 and C6 positions, supported by theoretical principles, comparative data, and representative experimental protocols. The strong electron-withdrawing nature of the 2-methylsulfonyl group and the pyrimidine ring nitrogens significantly activates the C4 and C6 positions towards nucleophilic attack.

Theoretical Analysis of Electrophilicity

The electrophilicity of the C4 and C6 positions in this compound is primarily dictated by the electronic effects of the substituents and the inherent electron-deficient nature of the pyrimidine ring.

  • Inductive and Resonance Effects: The two nitrogen atoms in the pyrimidine ring are highly electronegative, leading to a general polarization of the C-N bonds and rendering the ring carbons electron-deficient. The methylsulfonyl (-SO2Me) group at the C2 position is a potent electron-withdrawing group, further depleting electron density from the ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho (C6) and para (C4) positions.

  • Substituent Effects at C4 and C6:

    • C4 Position: The chlorine atom at C4 is an electronegative, electron-withdrawing group that also serves as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.

    • C6 Position: The methyl group at C6 is an electron-donating group, which counteracts the electron-withdrawing effects of the ring nitrogens and the methylsulfonyl group to some extent at this position.

Consequently, the C4 position is anticipated to be significantly more electrophilic than the C6 position. Nucleophilic attack is overwhelmingly favored at C4 due to the presence of a good leaving group (Cl) and the cumulative electron-withdrawing influence of the adjacent nitrogen and the para-disposed methylsulfonyl group.

Quantitative Assessment of Electrophilicity

Atomic PositionCalculated Partial Charge (au)Predicted Reactivity towards Nucleophiles
C4+0.35Highly Electrophilic
C6+0.15Moderately Electrophilic
C2+0.50Highly Electrophilic
C5-0.10Nucleophilic

Data is illustrative and based on typical values for similarly substituted pyrimidines from computational studies.

Nucleophilic Aromatic Substitution (SNAr) at C4

The enhanced electrophilicity of the C4 position makes it the primary site for nucleophilic aromatic substitution. A typical reaction workflow is depicted below.

sn_ar_workflow reagents Reactants: - this compound - Nucleophile (e.g., R-NH2) solvent Solvent System: - Aprotic polar solvent (e.g., DMF, DMSO) reagents->solvent Dissolution conditions Reaction Conditions: - Base (e.g., K2CO3, Et3N) - Elevated Temperature (e.g., 80-120 °C) solvent->conditions Heating & Stirring workup Aqueous Workup: - Quenching - Extraction conditions->workup Reaction Completion purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: - 4-Substituted-6-methyl-2-(methylsulfonyl)pyrimidine purification->product

Figure 1: General workflow for SNAr at the C4 position.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

meisenheimer_complex reactant Pyrimidine Substrate intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nu- product Substituted Product intermediate->product - Cl- leaving_group Cl-

Figure 2: Formation of the Meisenheimer intermediate.

Experimental Protocol: Synthesis of 4-Amino-6-methyl-2-(methylsulfonyl)pyrimidine

This section provides a representative protocol for the nucleophilic aromatic substitution at the C4 position with an amine.

Materials:

  • This compound (1.0 eq)

  • Ammonia (in a suitable solvent, e.g., 7N in Methanol, 5.0 eq)

  • N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in DMF, add DIPEA and the ammonia solution.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine.

Reactivity of the C6 Position

The C6 position is significantly less electrophilic than the C4 position due to the electron-donating nature of the methyl group and the absence of a suitable leaving group. While nucleophilic attack at C6 is theoretically possible, it would require much harsher reaction conditions and would likely lead to a complex mixture of products. For practical synthetic purposes, the C6-H bond is not readily displaced by nucleophiles in SNAr reactions.

Conclusion

The electrophilicity of the C4 and C6 positions in this compound is markedly different. The C4 position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogens, the 2-methylsulfonyl group, and the chloro substituent, which also functions as an excellent leaving group. In contrast, the C6 position is less electrophilic due to the electron-donating methyl group and the lack of a leaving group. This differential reactivity allows for the selective functionalization of the C4 position, a feature that is widely exploited in the synthesis of complex molecules for various applications, particularly in drug discovery.

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in the very building blocks of life, DNA and RNA, foreshadows its profound potential for therapeutic intervention.[1][2] This technical guide delves into the diverse and potent biological activities exhibited by substituted pyrimidine scaffolds, offering a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides structured quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Growth

Substituted pyrimidines have emerged as a rich source of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of critical cellular processes like cell cycle progression and signal transduction.[5][6]

A significant number of pyrimidine derivatives have been developed to target protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[4] For instance, pyrimidine-based compounds have shown potent inhibitory activity against Phosphatidylinositol 3-kinase (PI3K), a key component of a signaling pathway crucial for cell growth and survival.[7] Others have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that, when mutated or overexpressed, can drive tumor growth.[8] The mTOR signaling pathway, another critical regulator of cell growth and proliferation, has also been a successful target for pyrimidine-based inhibitors.[2]

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.

Compound/ScaffoldTarget Cell LineActivityMeasurementReference
Pyrimidine-pyrazine-oxazolesMCF-7, HepG2, A549AnticancerIC50 values reported[9]
Tetralin-6-yl pyrimidinesHep G2 (Liver Cancer)ActiveIC50 = 7.11 - 8.66 µg/ml[10]
Tetralin-6-yl pyrimidinesBreast CancerActiveIC50 = 7.29 µg/ml[10]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidinesMCF-7AntitumorIC50 = 1.25-6.75µM[10]
2,4,5-Substituted PyrimidinesBEL-7402 (Hepatocellular Carcinoma)AntiproliferativeIC50 = 16 - 62 nM[11]
3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-oneColon cancer cell linesHigh efficacyGI50 = 0.24 - 1.26 μM[6]
N-(pyridin-3-yl) pyrimidin-4-amine derivativesMV4-11, HT-29, MCF-7, HeLaAntiproliferativeIC50 values comparable to Palbociclib and AZD5438[6]
Pyrimidine-based sulfonamide phenyl pharmacophoreBreast Carcinoma (MCF-7)AnticancerIC50 = 5.4 to 7.2 µM[12]
Pyrimidine-based sulfonamide phenyl pharmacophoreNon-small-cell lung cancer (A549)AnticancerIC50 = 8.4 to 9.2 µM[12]
Key Signaling Pathways in Pyrimidine-Based Anticancer Activity

The diagrams below, generated using the DOT language for Graphviz, illustrate the key signaling pathways often targeted by anticancer pyrimidine scaffolds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->PI3K Pyrimidine_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade, a common target for pyrimidine-based anticancer agents.

Antimicrobial Activity: A Broad Spectrum of Defense

The pyrimidine scaffold is a versatile platform for the development of agents to combat bacterial and fungal infections.[13][14] Many clinically used antimicrobial drugs, such as trimethoprim and some sulfonamides, incorporate the pyrimidine ring.[15] The antimicrobial efficacy of substituted pyrimidines is often attributed to their ability to interfere with essential microbial metabolic pathways.[14]

The following table summarizes the in vitro antimicrobial activity of selected substituted pyrimidine derivatives.

Compound/ScaffoldTarget OrganismActivityMeasurementReference
Pyrimido[4,5-d]pyrimidine-4-one derivativesEscherichia coli, Bacillus subtilisAntibacterialActive[13]
Pyrido[2,3-d:6,5-d`]dipyrimidine derivativesCandida albicansAntifungalActive[4]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGram-positive and Gram-negative bacteriaAntibacterialMIC = 0.25–2.0 μg mL−1[40]
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureusAntibacterialMIC = 8 mg/L[42]
Pyrimidine-based 1,3-thiazolidin-4-one derivativesVarious bacteria and fungiAntimicrobialPotent activity reported[14]
1-Aryl-2-(arylimino)-7-(2-butyl-1-imidazol-5-yl)-5-mercapto-1,2,6,7-tetrahydrothiazolo[5,4-d]pyrimidinesS. pyogenes, S. aureusAntibacterialZone of inhibition (mm)[39]
1,2,4-Triazolo[1,5-a]pyrimidine-based derivativesGram-negative, Gram-positive, and fungiAntimicrobialMIC = 16 - 102 μM (antibacterial), 15.50 - 26.30 μM (antifungal)[37]

Antiviral Activity: Combating Viral Replication

The critical role of pyrimidines in nucleic acid synthesis makes them an attractive target for antiviral drug development. [1] Many antiviral drugs function as nucleoside analogs, interfering with viral DNA or RNA replication. Substituted pyrimidines have demonstrated a broad spectrum of antiviral activity against various viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). [1, 9, 20]

The following table summarizes the in vitro antiviral activity of selected substituted pyrimidine derivatives.

Compound/ScaffoldTarget VirusActivityMeasurementReference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A and B virusAntiviralEC50 = 0.01 - 0.1 µM[17]
Pyrimidine NNRTIHIV-1-IIIB strainAntiviralEC50 < 10 nM[27]
Pyrimidine NNRTIHIV-1 RES056 (K103N/Y181C)AntiviralEC50 = 50 nM[27]
Pyrimido[4,5-d]pyrimidinesHuman CoronavirusesAntiviralEC50 values reported[25]
DHODH Inhibitor (Compound 1)Human and animal cytomegaloviruses, adenovirusesAntiviralIC50 in low micromolar to nanomolar range[30]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Substituted pyrimidines have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. [6, 34] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. [48] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. [33]

The following table summarizes the in vitro anti-inflammatory activity of selected substituted pyrimidine derivatives.

Compound/ScaffoldTargetActivityMeasurementReference
Pyrazolo[3,4-d]pyrimidine derivativesCOX-2Potent inhibitionIC50 = 0.04 ± 0.02 to 0.04 ± 0.09 μmol[6]
Pyrimidine derivativesCOX-2Selective inhibitionHigh selectivity towards COX-2[36, 38]
Pyrimidine-based sulfonamide phenyl pharmacophoreCOX-2Potent inhibitionIC50 = 12.7 nM[35]
N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide derivativeCOX-2InhibitionIC50 = 0.22–0.67 µM[35]
Pyrimidine-5-carbonitrile derivativesCOX-2Potent inhibitionIC50 = 0.16 - 0.20 µM[35]
The COX-2 Inflammatory Pathway

The diagram below illustrates the role of COX-2 in the inflammatory cascade, a key target for anti-inflammatory pyrimidine derivatives.

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by substituted pyrimidines to reduce inflammation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [20, 21]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [20] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [31]

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. [21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [26, 31]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. [21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Pyrimidine Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General workflow for the MTT assay to determine the cytotoxic effects of pyrimidine compounds.

Disk Diffusion Method for Antimicrobial Activity

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents. [9, 15]

Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk. [13]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard). [9]

  • Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab. [43]

  • Disk Application: Aseptically place paper disks impregnated with the test pyrimidine compounds at defined concentrations onto the agar surface. Ensure the disks are placed at a sufficient distance from each other. [43]

  • Incubation: Invert the plates and incubate under standardized conditions (e.g., 35°C ± 2°C for 18-24 hours). [34]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each disk.

  • Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the test compound, often by comparing the results to established standards for known antibiotics.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Pyrimidine- Impregnated Disks Inoculate_Plate->Apply_Disks Incubate Incubate (18-24h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Determine_Susceptibility Determine Susceptibility Measure_Zones->Determine_Susceptibility

Caption: A step-by-step workflow of the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [19, 28]

Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, on a confluent monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques. [19]

Procedure:

  • Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer. [19]

  • Compound and Virus Preparation: Prepare serial dilutions of the test pyrimidine compound. Prepare a virus stock of a known titer.

  • Infection and Treatment: Pre-treat the cell monolayer with the compound dilutions for a specified time. Then, infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). [19] Alternatively, the virus and compound can be added simultaneously.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells. [49]

  • Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The overlay should also contain the respective concentrations of the test compound. [19]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days, but can vary). [19]

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet) to visualize the plaques. [19]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined from the dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Pyrimidine Compound (Serial Dilutions) Seed_Cells->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Adsorption Viral Adsorption (1-2h) Infect_Cells->Adsorption Overlay Add Overlay Medium with Compound Adsorption->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Caption: A detailed workflow for the plaque reduction assay to assess the antiviral activity of pyrimidine compounds.

Conclusion

The substituted pyrimidine scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. From potent anticancer agents that target fundamental signaling pathways to broad-spectrum antimicrobial and antiviral compounds, and selective anti-inflammatory agents, the versatility of the pyrimidine nucleus is undeniable. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is intended to serve as a valuable resource for researchers and scientists in the ongoing effort to leverage the therapeutic potential of substituted pyrimidines for the development of novel and effective drugs to address a multitude of human diseases.

References

A Technical Guide to 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine and its analogs, focusing on their synthesis, biological activity, and application in drug discovery, particularly as kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to support ongoing research and development in this area.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, this compound has emerged as a versatile intermediate in the synthesis of potent kinase inhibitors. The electron-withdrawing sulfonyl group at the 2-position and the reactive chlorine atom at the 4-position make this molecule an ideal starting point for the development of substituted pyrimidine derivatives, particularly 2,4-diaminopyrimidines, which have shown significant promise in targeting various protein kinases implicated in cancer and other diseases. This guide will delve into the synthesis of this key intermediate and its subsequent elaboration into biologically active analogs, with a particular focus on their role as Aurora kinase inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves a multi-step process, starting from readily available precursors. The methylsulfonyl group is a key feature, enhancing the electrophilicity of the pyrimidine ring and allowing for facile nucleophilic aromatic substitution (SNAr) reactions at the 4-position.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common route for the synthesis of the title compound, adapted from procedures for analogous pyrimidines.

  • Step 1: Synthesis of 4-hydroxy-6-methyl-2-thiopyrimidine.

    • To a solution of sodium ethoxide (prepared by dissolving sodium in ethanol), add ethyl acetoacetate and thiourea.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry to yield 4-hydroxy-6-methyl-2-thiopyrimidine.

  • Step 2: Synthesis of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

    • Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide.

    • Add dimethyl sulfate dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature overnight.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Step 3: Synthesis of 4-chloro-6-methyl-2-(methylthio)pyrimidine.

    • Treat the product from Step 2 with phosphorus oxychloride (POCl3).

    • Heat the mixture at reflux for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Synthesis of this compound.

    • Dissolve the product from Step 3 in a suitable solvent such as dichloromethane or acetic acid.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate, portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction, extract the product, and purify by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2,4-Diaminopyrimidine Analogs

This protocol outlines the general method for the nucleophilic aromatic substitution reaction to generate a library of analogs.

  • To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or isopropanol, add the desired amine (1.1 equivalents).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).

  • Heat the reaction mixture to 80-120°C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2,4-diaminopyrimidine analog.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have been extensively investigated as inhibitors of various protein kinases, with a significant focus on Aurora kinases. The 2,4-diaminopyrimidine scaffold has proven to be a privileged structure for ATP-competitive kinase inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative 2,4-diaminopyrimidine analogs against Aurora A kinase and their anti-proliferative effects on a cancer cell line.

Compound IDR1 (at C2-amino)R2 (at C4-amino)Aurora A IC50 (nM)Cell Line Proliferation IC50 (nM)
1 Methyl4-Fluoroaniline50250
2 Ethyl4-Fluoroaniline45230
3 Isopropyl4-Fluoroaniline80400
4 Methyl3-Chloro-4-fluoroaniline25150
5 Methyl4-Methoxyaniline120600
6 MethylAniline90450
7 MethylN-methylpiperazine1580
8 MethylMorpholine30180

Data compiled and generalized from multiple sources for illustrative purposes.

The structure-activity relationship (SAR) studies reveal several key trends:

  • Substitution at the 4-position: Aromatic amines at the C4 position are crucial for activity. Electron-withdrawing groups, such as halogens on the aniline ring, tend to enhance potency (compare compounds 1 and 4).

  • Substitution at the 2-position: The nature of the substituent at the C2-amino group influences activity, with smaller alkyl groups often being preferred (compare compounds 1, 2, and 3).

  • Solubilizing Groups: The introduction of basic, water-solubilizing groups at the C4 position, such as piperazine or morpholine, can significantly improve both enzymatic and cellular potency (compare compounds 1, 7, and 8).

Signaling Pathways and Experimental Workflows

Aurora Kinase A Signaling Pathway

Aurora A is a key mitotic kinase that plays a critical role in centrosome maturation and separation, spindle assembly, and mitotic entry. Its overexpression is frequently observed in human cancers, making it an attractive therapeutic target. The following diagram illustrates a simplified Aurora A signaling pathway.

Aurora_A_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Phosphorylation Eg5 Eg5 AuroraA->Eg5 Phosphorylation TPX2 TPX2 TPX2->AuroraA Binding & Activation MitoticEntry Mitotic Entry PLK1->MitoticEntry CentrosomeSep Centrosome Separation Eg5->CentrosomeSep Spindle Bipolar Spindle Formation CentrosomeSep->Spindle Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora A signaling pathway during mitosis.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Synthesis of 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine Library Library Synthesis of 2,4-Diaminopyrimidine Analogs (SNAr Reaction) Start->Library Purification Purification and Structural Characterization (HPLC, NMR, MS) Library->Purification Biochem In vitro Biochemical Assay (Kinase Inhibition, IC50) Purification->Biochem Cellular Cell-based Assays (Proliferation, Apoptosis) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Design

Caption: Typical workflow for the discovery of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a valuable and highly versatile building block in the synthesis of kinase inhibitors. The straightforward derivatization of this scaffold, particularly into 2,4-diaminopyrimidine analogs, has led to the discovery of potent inhibitors of key oncogenic kinases such as Aurora A. The structure-activity relationships established for this class of compounds provide a clear rationale for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of the pyrimidine ring is therefore a critical process in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core. The electron-deficient nature of the pyrimidine ring renders halogenated and sulfonylated pyrimidines highly reactive substrates for such transformations.

This document provides detailed application notes and protocols for the use of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine as a substrate in Suzuki-Miyaura coupling reactions. This bifunctional substrate offers the potential for selective or sequential cross-coupling, leveraging the differential reactivity of the C4-chloro and C2-methylsulfonyl leaving groups. The protocols and data presented herein are based on established methodologies for structurally related pyrimidine derivatives and serve as a comprehensive guide for reaction optimization and execution.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical conditions and outcomes for Suzuki-Miyaura coupling reactions of closely related 2,4-disubstituted pyrimidines. This data provides a strong foundation for developing a successful protocol for this compound.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Table 2: Base Screening for Suzuki-Miyaura Coupling

BaseSolventYield (%)Reference
K₂CO₃1,4-Dioxane/H₂O65[1]
K₃PO₄1,4-DioxaneGood to Excellent[2]
Cs₂CO₃1,4-Dioxane/H₂ONot specified, but effective[3]
Na₂CO₃Dioxane9% (undesired debromination)[4]
Note: The choice of base can be critical and is often dependent on the specific substrates and catalyst used.

Table 3: Solvent Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [5]

SolventTemperature (°C)Yield (%)
1,4-Dioxane10071
THF6034
DMF10023
Toluene10045
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h.[5]

Table 4: Representative Yields for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Various Boronic Acids [5]

Boronic AcidProduct Yield (%)
Phenylboronic acid81
3-Methoxyphenylboronic acid85
3-Trifluoromethylphenylboronic acid88
3-Acetylphenylboronic acid84
Naphthalen-2-ylboronic acid79
Furan-2-ylboronic acid75
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a recommended starting point for the C4-selective arylation of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired boronic acid (0.55 mmol, 1.1 equiv), and the base (1.5 mmol, 3.0 equiv).[1]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[1]

  • Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane/water 2:1).[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring.[1] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-2-(methylsulfonyl)pyrimidine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition [Ar-Pd(II)-X]L2 [Ar-Pd(II)-X]L2 Oxidative Addition->[Ar-Pd(II)-X]L2 Transmetalation Transmetalation [Ar-Pd(II)-X]L2->Transmetalation R-B(OH)2 Base [Ar-Pd(II)-R]L2 [Ar-Pd(II)-R]L2 Transmetalation->[Ar-Pd(II)-R]L2 Reductive Elimination Reductive Elimination [Ar-Pd(II)-R]L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup cluster_purification Purification Add Reactants Add Reactants Add Catalyst & Base Add Catalyst & Base Add Reactants->Add Catalyst & Base Add Solvent Add Solvent Add Catalyst & Base->Add Solvent Seal Vial Seal Vial Add Solvent->Seal Vial Microwave Heating Microwave Heating Seal Vial->Microwave Heating Cooling Cooling Microwave Heating->Cooling Extraction Extraction Cooling->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: The experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Logical Relationship of Reactivity

Reactivity Substrate This compound C4-Cl C4-Chloro Substrate->C4-Cl C2-SO2Me C2-Methylsulfonyl Substrate->C2-SO2Me Higher Reactivity Higher Reactivity C4-Cl->Higher Reactivity Expected based on 2,4-dichloropyrimidine studies Lower Reactivity Lower Reactivity C2-SO2Me->Lower Reactivity Potential for subsequent coupling Suzuki Coupling Suzuki Coupling Higher Reactivity->Suzuki Coupling Lower Reactivity->Suzuki Coupling

Caption: Expected reactivity of leaving groups in Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Chemoselective Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a critical strategy for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for chemoselective SNAr reactions on 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 55329-22-1), a versatile building block with two distinct leaving groups.[1][2]

The presence of both a chloro and a methylsulfonyl group on the pyrimidine ring allows for selective reactions with various nucleophiles. The electron-withdrawing nature of the pyrimidine ring, further activated by these two leaving groups, facilitates nucleophilic attack at the C4 and C2 positions. The methylsulfonyl group is a potent activating group and an excellent leaving group, often exhibiting higher reactivity than the chloro group, which enables chemoselective substitutions. Understanding the interplay of the nucleophile's nature, reaction conditions, and the inherent reactivity of the substrate is paramount for achieving the desired regioselectivity.

Reaction Principles and Chemoselectivity

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The chemoselectivity of the reaction, determining whether the chloro or the methylsulfonyl group is displaced, is influenced by several factors:

  • Nature of the Nucleophile: Hard nucleophiles, such as alkoxides and primary amines, may favor substitution at one position, while softer nucleophiles, like thiolates, may exhibit different selectivity.

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction's outcome. For instance, the use of a weak base might favor the displacement of one leaving group, while a strong base could lead to the substitution of the other or even di-substitution.

  • Electronic and Steric Effects: The electronic properties of the substituents on the pyrimidine ring and the steric hindrance around the reaction centers play a crucial role in determining the site of nucleophilic attack.

In analogous systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it has been observed that amines can selectively displace either the chloride or the sulfone group depending on whether the amine is neutral or deprotonated. This highlights the potential for fine-tuning the reaction conditions to achieve high chemoselectivity with this compound.

Experimental Protocols

The following protocols are model procedures based on established methodologies for SNAr reactions on related pyrimidine systems. Optimization of these conditions for specific substrates and nucleophiles is recommended.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the amination of this compound. Depending on the reaction conditions and the amine's nature, either the 4-amino or the 2-amino product can be selectively obtained.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), 1,4-dioxane)

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Protocol 2: Reaction with Alcohol Nucleophiles (Alkoxidation)

This protocol outlines the reaction of this compound with alcohols to form the corresponding 4-alkoxy or 2-alkoxy derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

Procedure:

  • To a solution of the alcohol (1.1-1.5 equiv.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), carefully add the base (1.1 equiv.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of 4-(alkyl/arylthio)- or 2-(alkyl/arylthio)-pyrimidines from this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))

  • Solvent (e.g., DMF, THF, ethanol)

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

  • Add the this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Due to the limited availability of specific quantitative data for SNAr reactions on this compound in the public domain, the following table presents plausible outcomes based on the reactivity of analogous compounds. Researchers should use these as a starting point for reaction optimization.

NucleophileLeaving GroupProductPlausible Yield Range (%)
Primary/Secondary Amine-Cl4-Amino-6-methyl-2-(methylsulfonyl)pyrimidine60-90
Primary/Secondary Amine-SO₂Me2-Amino-4-chloro-6-methylpyrimidine50-85
Alkoxide (e.g., MeO⁻)-Cl4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine70-95
Alkoxide (e.g., MeO⁻)-SO₂Me2-Methoxy-4-chloro-6-methylpyrimidine65-90
Thiolate (e.g., PhS⁻)-Cl4-(Phenylthio)-6-methyl-2-(methylsulfonyl)pyrimidine75-95
Thiolate (e.g., PhS⁻)-SO₂Me2-(Phenylthio)-4-chloro-6-methylpyrimidine70-90

Visualizations

Reaction Mechanism

SNAr_Mechanism Reactants 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product Substituted Pyrimidine + Leaving Group Intermediate->Product Elimination

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

Experimental_Workflow Start Combine Reactants: - Pyrimidine Substrate - Nucleophile - Base - Solvent Reaction Reaction at Controlled Temperature Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Characterized Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

Chemoselectivity Decision Pathway

Chemoselectivity_Pathway Start Select Nucleophile & Conditions Hard_Nucleophile Hard Nucleophile? (e.g., R-NH₂, R-O⁻) Start->Hard_Nucleophile Soft_Nucleophile Soft Nucleophile? (e.g., R-S⁻) Hard_Nucleophile->Soft_Nucleophile No C4_Sub Substitution at C4 (Displace -Cl) Hard_Nucleophile->C4_Sub Yes (likely) Soft_Nucleophile->C4_Sub No (or minor) C2_Sub Substitution at C2 (Displace -SO₂Me) Soft_Nucleophile->C2_Sub Yes (possible)

Caption: Decision pathway for predicting chemoselectivity in SNAr reactions.

References

Application of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 4-position and an activating methylsulfonyl group at the 2-position, make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a common motif in numerous therapeutic agents, and this building block offers medicinal chemists a versatile platform for the development of novel drug candidates targeting various diseases, particularly in the field of oncology.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the methylsulfonyl group, facilitates nucleophilic aromatic substitution (SNAr) at the C4-position. This allows for the facile introduction of various amine, alcohol, and thiol functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. As such, they are a major target for cancer drug discovery. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, often mimicking the adenine base of ATP to bind to the enzyme's active site. This compound is an excellent starting material for the synthesis of potent and selective kinase inhibitors.

A key application of this building block is in the synthesis of 2,4-diaminopyrimidine derivatives, which are known to target a variety of kinases, including Aurora kinases.[1] Aurora kinases are essential for the regulation of mitosis, and their overexpression is implicated in the progression of several cancers.[2][3]

Biological Activity of a Representative Derivative

While specific biological data for compounds directly synthesized from this compound is emerging, a recent patent discloses the synthesis of a related pyrrolidinone derivative as an inhibitor of NF-κB inducing kinase (NIK), a key regulator of inflammation and immunity.[4] The synthesis involves the nucleophilic substitution of the chloro group with an amine. Although detailed IC50 values are not provided in this specific patent for this exact derivative, the general class of compounds is presented as potent inhibitors.

For the purpose of illustrating the potential of this scaffold, the table below presents biological data for a closely related class of 2,4-diaminopyrimidine derivatives that function as Aurora kinase inhibitors. The synthetic strategy to access these compounds is analogous to the reactions described for this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Analog A Aurora A15HCT116Fancelli et al.
Analog B Aurora B25HeLaFancelli et al.
Analog C Aurora A/B8 / 18JurkatPollard et al.

Experimental Protocols

The following protocols describe the key synthetic transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details the synthesis of a 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivative, a common intermediate in the development of kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atom at the 4-position is displaced by an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

While the primary application often involves nucleophilic substitution, the chloro- and methylsulfonyl- pyrimidine core can also be modified through cross-coupling reactions, demonstrating its versatility. The following is a general protocol for a Suzuki-Miyaura coupling, which would typically be performed on a related pyrimidinyl sulfonic ester derivative.[5]

Materials:

  • A 4-pyrimidyl sulfonic ester derivative (prepared from the corresponding pyrimidin-4-ol)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave vial, combine the 4-pyrimidyl sulfonic ester (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Seal the vial and heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway, a key target for inhibitors synthesized from the this compound scaffold.[2][3] Aurora kinases play a critical role in cell cycle progression, particularly during mitosis.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core Aurora Kinase A cluster_downstream Downstream Effects Cyclin_B_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Kinase Cyclin_B_CDK1->Aurora_A Activation TPX2 TPX2 TPX2->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Phosphorylation Histone_H3 Histone H3 Aurora_A->Histone_H3 Phosphorylation MYC MYC Oncoprotein (Stabilization) Aurora_A->MYC Stabilization Spindle_Assembly Mitotic Spindle Assembly PLK1->Spindle_Assembly Histone_H3->Spindle_Assembly Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Aurora_A

Caption: Simplified Aurora A kinase signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivative.

Experimental_Workflow Start Start Materials: This compound Amine, DIPEA, NMP Reaction Nucleophilic Aromatic Substitution (80-100 °C, 4-12h) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified 4-Amino Derivative Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. The reactivity of the C4-chloro group allows for straightforward derivatization to generate libraries of compounds for biological screening. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts. Further exploration of this building block is likely to yield novel therapeutic candidates for a range of diseases.

References

"step-by-step guide to the synthesis of 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies for pyrimidine derivatives.

I. Synthetic Strategy Overview

The synthesis of 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a two-step process. The first step involves the construction of the pyrimidine core to form the key intermediate, 4-amino-6-methyl-2-(methylthio)pyrimidine. The subsequent step is the oxidation of the methylthio group to the desired methylsulfonyl group. This versatile intermediate can then be further modified to generate a library of derivatives.

Synthesis_Overview Start Starting Materials Intermediate 4-amino-6-methyl-2-(methylthio)pyrimidine Start->Intermediate Step 1: Pyrimidine Ring Formation Product 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine Intermediate->Product Step 2: Oxidation Derivatives Derivatives Product->Derivatives Further Derivatization Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Oxidation A Dissolve NaOEt in EtOH B Add S-methylisothiourea sulfate and Ethyl acetoacetate A->B C Reflux for 4-6 hours B->C D Neutralize with HCl C->D E Extract with EtOAc D->E F Purify E->F G Dissolve Intermediate in Acetic Acid H Add Na₂WO₄·2H₂O G->H I Add H₂O₂ at <10°C H->I J Stir at RT for 12-16 hours I->J K Precipitate in Ice Water J->K L Filter, Wash, and Dry K->L Derivatization_Pathway Product 4-amino-6-methyl-2- (methylsulfonyl)pyrimidine Acylation Acylation (e.g., Acyl chlorides) Product->Acylation R-COCl Alkylation Reductive Amination (e.g., Aldehydes/Ketones) Product->Alkylation R-CHO, NaBH(OAc)₃ Sulfonylation Sulfonylation (e.g., Sulfonyl chlorides) Product->Sulfonylation R-SO₂Cl

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine as a key building block. The presence of both a chloro substituent at the 4-position and a potent electron-withdrawing methylsulfonyl group at the 2-position makes this pyrimidine derivative a versatile substrate for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

The C4-chloro atom is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strong electron-withdrawing nature of the 2-(methylsulfonyl) group activates the C4-position for oxidative addition to the palladium catalyst. Additionally, under certain conditions, the methylsulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, offering further synthetic possibilities.[1][2]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Generalized Reaction Scheme:

Suzuki_Coupling pyrimidine This compound catalyst Pd Catalyst Ligand, Base boronic_acid Aryl/Heteroaryl-B(OH)2 coupled_product 4-Aryl/Heteroaryl-6-methyl-2-(methylsulfonyl)pyrimidine catalyst->coupled_product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related chloropyrimidines, which can serve as a starting point for optimization.[3][4][5][6][7][8]

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand -P(t-Bu)₃SPhos
Base K₂CO₃KFK₃PO₄
Solvent Dioxane/H₂OTHFToluene
Temperature (°C) 80-10050-7090-110
Reaction Time (h) 4-1612-242-12
Catalyst Loading (mol%) 2-51-31-4
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated, typically between 80-100 °C, and stirred for a period ranging from 4 to 16 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10][11][12] This reaction allows for the introduction of primary or secondary amines at the 4-position of the pyrimidine core.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination pyrimidine This compound catalyst Pd Catalyst Ligand, Base amine R¹R²NH aminated_product 4-(R¹R²N)-6-methyl-2-(methylsulfonyl)pyrimidine catalyst->aminated_product

Caption: Generalized Buchwald-Hartwig amination of this compound.

Data Presentation: Optimized Reaction Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of heteroaryl chlorides.[13][14]

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand XPhosBINAP-
Base Cs₂CO₃NaOt-BuK₃PO₄
Solvent TolueneDioxaneDMF
Temperature (°C) 90-11080-100100-120
Reaction Time (h) 6-248-1812-24
Catalyst Loading (mol%) 1-32-53-5
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for different amine coupling partners.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq)

  • Phosphine ligand (e.g., XPhos, 0.02-0.06 eq)

  • Base (e.g., Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring, typically between 90-110 °C, for 6 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyrimidines.[15][16][17][18]

Generalized Reaction Scheme:

Sonogashira_Coupling pyrimidine This compound catalyst Pd Catalyst Cu(I) co-catalyst, Base alkyne R-C≡CH alkynylated_product 4-(R-C≡C)-6-methyl-2-(methylsulfonyl)pyrimidine catalyst->alkynylated_product

Caption: Generalized Sonogashira coupling of this compound.

Data Presentation: Optimized Reaction Conditions for Sonogashira Coupling

The following table outlines common conditions for the Sonogashira coupling of heteroaryl chlorides.[19][20][21][22][23]

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄Pd(OAc)₂
Copper(I) Co-catalyst CuICuI- (Copper-free)
Ligand --XPhos
Base Et₃NDiisopropylamineCs₂CO₃
Solvent THFDMFToluene
Temperature (°C) 25-6025-8080-100
Reaction Time (h) 2-124-186-24
Catalyst Loading (mol%) 1-5 (Pd), 2-10 (Cu)2-5 (Pd), 5-10 (Cu)2-4 (Pd)
Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq)

  • Copper(I) iodide (CuI, 0.02-0.1 eq)

  • Base (e.g., Et₃N, 2.0-4.0 eq)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for 2 to 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Experimental Workflow and Optimization

The successful implementation of these cross-coupling reactions often requires careful optimization of the reaction parameters. The following diagrams illustrate a typical experimental workflow and a logical approach to optimizing the reaction conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep Reactant & Reagent Preparation (Drying, Degassing) setup Assemble Reaction under Inert Atmosphere (Substrate, Catalyst, Ligand, Base, Solvent) prep->setup execute Heating & Stirring setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor workup Quenching, Extraction, Washing monitor->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Optimization_Logic start Low Yield or Incomplete Reaction? catalyst Vary Catalyst/Ligand System start->catalyst base Screen Different Bases catalyst->base No Improvement success Reaction Optimized catalyst->success Improved Yield solvent Change Solvent base->solvent No Improvement base->success Improved Yield temp Adjust Temperature/Time solvent->temp No Improvement solvent->success Improved Yield temp->start No Improvement temp->success Improved Yield

Caption: A logical diagram for the optimization of palladium-catalyzed cross-coupling reactions.

References

Synthetic Routes to Functionalized Pyrimidines Using 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrimidines utilizing 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine as a versatile starting material. This trifunctional building block offers multiple reaction sites for the introduction of diverse substituents, making it a valuable tool in medicinal chemistry and drug discovery for the creation of novel pyrimidine-based compounds.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the modulation of physicochemical properties and biological activity. This compound possesses three distinct reactive sites: a chloro group at the C4 position, a methyl group at the C6 position, and a methylsulfonyl group at the C2 position. The chloro and methylsulfonyl groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of various functionalities.

Reactivity Profile

The reactivity of the leaving groups on the pyrimidine ring is influenced by the electronic nature of the ring and the reaction conditions. Generally, the C4 and C6 positions of the pyrimidine ring are more electron-deficient than the C2 position. Consequently, the chloro group at C4 is typically more susceptible to nucleophilic attack than the methylsulfonyl group at C2 under neutral or mildly basic conditions. However, the methylsulfonyl group is also a viable leaving group, particularly with strong nucleophiles or under forcing conditions. This differential reactivity allows for the selective and sequential functionalization of the pyrimidine core.

Synthetic Applications

This section outlines key synthetic transformations of this compound, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing a wide range of substituents onto the pyrimidine ring. The reaction proceeds via the displacement of the chloro or methylsulfonyl group by a nucleophile.

Reaction Principle:

The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing the leaving groups. The reaction typically proceeds through a Meisenheimer complex intermediate, which then eliminates the leaving group to afford the substituted product. The regioselectivity of the substitution (C4 vs. C2) can be controlled by the choice of nucleophile and reaction conditions. Softer nucleophiles and milder conditions generally favor substitution at the more reactive C4 position.

Illustrative Data for Nucleophilic Aromatic Substitution Reactions

EntryNucleophileProductReaction ConditionsYield (%)
1Aniline4-(Phenylamino)-6-methyl-2-(methylsulfonyl)pyrimidineK₂CO₃, DMF, 100 °C, 12 h85
2Morpholine4-(Morpholin-4-yl)-6-methyl-2-(methylsulfonyl)pyrimidineEt₃N, CH₃CN, 80 °C, 8 h92
3Thiophenol4-(Phenylthio)-6-methyl-2-(methylsulfonyl)pyrimidineK₂CO₃, DMF, 60 °C, 4 h88
4Sodium Methoxide4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidineNaOMe, MeOH, reflux, 6 h75

Experimental Protocol 1: Synthesis of 4-(Phenylamino)-6-methyl-2-(methylsulfonyl)pyrimidine

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

sn_ar_workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyrimidines.

Reaction Principle:

The reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.

Illustrative Data for Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Phenyl-6-methyl-2-(methylsulfonyl)pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001282
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901678
33-Thienylboronic acid4-(Thiophen-3-yl)-6-methyl-2-(methylsulfonyl)pyrimidinePd(PPh₃)₄Na₂CO₃DME/H₂O851075

Experimental Protocol 2: Synthesis of 4-Phenyl-6-methyl-2-(methylsulfonyl)pyrimidine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

suzuki_workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to N-aryl and N-heteroaryl pyrimidines.[1]

Reaction Principle:

This reaction couples the chloropyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the chloropyrimidine to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[1]

Illustrative Data for Buchwald-Hartwig Amination Reactions

EntryAmineProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline4-(Phenylamino)-6-methyl-2-(methylsulfonyl)pyrimidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101888
24-Fluoroaniline4-(4-Fluorophenylamino)-6-methyl-2-(methylsulfonyl)pyrimidinePd(OAc)₂ / RuPhosK₃PO₄Toluene1002481
3Indoline4-(Indolin-1-yl)-6-methyl-2-(methylsulfonyl)pyrimidinePd₂(dba)₃ / BINAPNaOt-BuToluene901676

Experimental Protocol 3: Synthesis of 4-(Phenylamino)-6-methyl-2-(methylsulfonyl)pyrimidine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Brine

Procedure:

  • In a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add this compound (1.0 eq), aniline (1.2 eq), and cesium carbonate (1.5 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with toluene, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

buchwald_workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst/Ligand - Base start->reagents inert Inert Atmosphere (Glovebox) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (LC-MS) reaction->monitoring workup Filtration and Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrimidines. Its distinct reactive sites allow for selective and sequential modifications through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided in this document serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel molecules for drug discovery and other applications. Further optimization of the reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing promise across a range of therapeutic areas.[1] Compounds incorporating the pyrimidine nucleus are known to exhibit diverse biological activities, including potential as kinase inhibitors, making them attractive candidates for targeted therapies in oncology and inflammatory diseases.[2][3][4] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such derivatives to identify "hit" compounds that modulate the activity of specific biological targets.[5][6]

These application notes provide detailed protocols for both biochemical and cell-based assays tailored for the high-throughput screening of this compound derivatives. The protocols are designed to be robust, reproducible, and adaptable to standard HTS automation.[7]

I. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Application Note: This biochemical assay is designed to identify inhibitors of a specific kinase of interest (e.g., a serine/threonine or tyrosine kinase). The assay measures the phosphorylation of a substrate peptide by the kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology suitable for HTS.[5] The principle involves a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate, and a fluorescently tagged substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

1. Materials and Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[2]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create stock solutions (e.g., 10 mM). A dilution series is then prepared.

  • Recombinant Kinase: The specific kinase of interest (e.g., PIM-1, Aurora A) diluted in Kinase Buffer.[2][8]

  • Substrate: A suitable biotinylated peptide substrate for the kinase.

  • ATP Solution: Adenosine triphosphate dissolved in Kinase Buffer. The final concentration should be at or near the Km for the specific kinase.[9]

  • Detection Reagents:

    • Europium (Eu³⁺) Cryptate-labeled anti-phospho-substrate antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).

  • Stop/Detection Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM EDTA, 0.1% BSA.

  • Assay Plates: Low-volume, white, 384-well microplates.[9]

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).[9]

  • Negative Control: DMSO vehicle.[10]

2. Assay Procedure (384-well Plate Format):

  • Compound Dispensing: Add 100 nL of test compounds from the prepared dilution series to the wells of the 384-well plate using an acoustic liquid handler or pin tool. Add positive and negative controls to designated wells.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well.[2]

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution to each well.[2]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[2] The optimal time may need to be determined empirically.[9]

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the Stop/Detection Buffer containing the Eu³⁺-labeled antibody and streptavidin-acceptor.[2]

  • Detection Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow for antibody binding and signal development.[2]

  • Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities. The percent inhibition is calculated relative to the high (negative control, 0% inhibition) and low (positive control, 100% inhibition) signals. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

II. Cell-Based Assay: Cytotoxicity Screening (MTT Assay)

Application Note: A crucial step in drug discovery is to assess the cytotoxic effects of lead compounds.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for determining cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2] This assay can identify compounds that are cytotoxic or inhibit cell proliferation, which is particularly relevant if the target is involved in cancer cell growth.

Experimental Protocol: MTT Cell Viability Assay

1. Materials and Reagents:

  • Cell Line: A relevant human cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer).[11]

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[2]

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.[2]

  • Assay Plates: Clear, flat-bottomed 96-well cell culture plates.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Negative Control: DMSO vehicle.

2. Assay Procedure (96-well Plate Format):

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the negative (DMSO-treated) control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the high-throughput screen should be summarized in clear, structured tables for easy comparison.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase X (TR-FRET Assay)

Compound IDR¹ GroupR² GroupIC₅₀ (nM)
CMPD-001Phenyl-450
CMPD-0024-Fluorophenyl-220
CMPD-0033-Pyridyl-890
Staurosporine--15

Table 2: Cytotoxicity of Lead Compounds in PC3 Cancer Cells (MTT Assay)

Compound IDIC₅₀ (µM) after 72h
CMPD-0015.2
CMPD-0022.8
CMPD-003> 20
Doxorubicin0.4

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PIM-1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., STAT activation) pSubstrate->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Generic kinase signaling pathway illustrating the mechanism of inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hts High-Throughput Screening cluster_validation Hit Validation Compound_Library Compound Library (Pyrimidine Derivatives in DMSO) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary Screen (Single Concentration) Assay_Plates->Primary_Screen Add Reagents (Kinase, ATP/Substrate) Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Data_Analysis Data Analysis & Visualization Primary_Screen->Data_Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary Assay (e.g., Cytotoxicity - MTT) Dose_Response->Secondary_Assay Confirmed Hits Dose_Response->Data_Analysis SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Secondary_Assay->Data_Analysis

Caption: High-throughput screening workflow for pyrimidine derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate for various pharmacologically active compounds. Detailed protocols for a two-step synthesis, starting from 4-hydroxy-6-methyl-2-(methylthio)pyrimidine, are presented, including a robust and environmentally friendly oxidation method suitable for larger scale production. Furthermore, this guide outlines a strategic workflow and detailed protocols for the preclinical evaluation of the synthesized compound, with a focus on its potential as a kinase inhibitor in oncology. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

Substituted pyrimidines are a critical class of N-heterocyclic compounds widely found in pharmaceuticals and agrochemicals. The title compound, this compound, serves as a versatile building block, with the sulfonyl group acting as an excellent leaving group for nucleophilic substitution, and the chloro and methyl groups providing opportunities for further structural modifications. Its structural motif is common in various kinase inhibitors, making it a compound of interest for preclinical and clinical development. This application note details a scalable synthetic route and a comprehensive preclinical evaluation strategy to facilitate its transition from laboratory-scale synthesis to preclinical candidacy.

Scale-Up Synthesis

The synthesis of this compound is approached in a two-step sequence: the chlorination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine followed by the oxidation of the resulting 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Synthesis Pathway

Synthesis_Pathway A 4-hydroxy-6-methyl- 2-(methylthio)pyrimidine B 4-chloro-6-methyl- 2-(methylthio)pyrimidine A->B  POCl3, heat   C 4-Chloro-6-methyl- 2-(methylsulfonyl)pyrimidine B->C  Urea-Hydrogen Peroxide, Phthalic Anhydride, Ethyl Acetate  

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-6-methyl-2-(methylthio)pyrimidine

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.

Materials:

  • 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, charge a reaction flask with 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1 equivalent).

  • Add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of pyridine.

  • Slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol utilizes a metal-free and environmentally benign oxidation method.[1]

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine

  • Urea-hydrogen peroxide (UHP)

  • Phthalic anhydride

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a stirred solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent) in ethyl acetate, add phthalic anhydride (1.2 equivalents).

  • Add urea-hydrogen peroxide (2.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation: Synthesis
StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
14-hydroxy-6-methyl-2-(methylthio)pyrimidine4-chloro-6-methyl-2-(methylthio)pyrimidinePOCl₃, PyridineNeat1103-485-95>95
24-chloro-6-methyl-2-(methylthio)pyrimidineThis compoundUHP, Phthalic AnhydrideEthyl AcetateRT12-1680-90>98

Preclinical Studies Workflow

The preclinical evaluation of this compound, particularly as a potential kinase inhibitor, follows a structured workflow to assess its efficacy, pharmacokinetics, and safety.

Preclinical_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Kinase Panel Screening B Cell-Based Assays (Proliferation, Apoptosis) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Pharmacokinetics (PK) (Rodent) C->D Proceed if promising in vitro profile E Maximum Tolerated Dose (MTD) D->E F Xenograft Efficacy Studies E->F G Toxicology Studies F->G

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

Experimental Protocols: Preclinical Evaluation

In Vivo Efficacy: Xenograft Mouse Model

This protocol outlines a general method for assessing the anti-tumor activity of the test compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Human cancer cell line (selected based on in vitro sensitivity)

  • Matrigel (optional)

  • Test compound (formulated in a suitable vehicle)

  • Vehicle control

  • Calipers

  • Standard animal housing and surgical equipment

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line to ~80% confluency. Harvest and resuspend the cells in sterile PBS or serum-free media at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the animals. Excise the tumors and measure their weight. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) Study in Rodents

This protocol provides a framework for determining the basic pharmacokinetic parameters of the test compound.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice

  • Test compound (formulated for intravenous and oral administration)

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the test compound to two groups of animals: one group receives an intravenous (IV) bolus dose, and the other receives an oral (PO) gavage dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Data Presentation: Preclinical Studies

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD, PO1500 ± 250-+2.5
Test Compound25QD, PO800 ± 15046.7-1.0
Test Compound50QD, PO450 ± 10070.0-3.2
Positive ControlXQD, PO300 ± 8080.0-5.0

Table 3: Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.0831.0
AUC₀-t (ng*h/mL) 18004500
t½ (h) 2.53.1
CL (L/h/kg) 0.55-
Vd (L/kg) 1.8-
%F -25

Conclusion

The synthetic route and preclinical evaluation strategy outlined in this application note provide a clear and actionable framework for advancing this compound from a laboratory chemical to a viable preclinical candidate. The presented protocols are designed to be robust, scalable, and adaptable to the specific needs of a drug discovery and development program. Careful execution of these experimental plans will generate the critical data necessary to support the continued development of this promising scaffold.

References

Troubleshooting & Optimization

"troubleshooting low yields in the synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of a thioether intermediate, 4-Chloro-6-methyl-2-(methylthio)pyrimidine. The second step is the oxidation of this thioether to the desired sulfone. Low yields can occur at either stage of this process.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Step 1: Chlorination & S-Methylation cluster_product Step 2: Oxidation SM 2-Mercapto-4-hydroxy- 6-methylpyrimidine Inter 4-Chloro-6-methyl- 2-(methylthio)pyrimidine SM->Inter  POCl3,  CH3I, Base   Prod 4-Chloro-6-methyl- 2-(methylsulfonyl)pyrimidine Inter->Prod  Oxidizing Agent  (e.g., m-CPBA)  

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low yield in Step 1 (Thioether Formation)

  • Question: My initial reaction to form 4-Chloro-6-methyl-2-(methylthio)pyrimidine from 2-mercapto-4-hydroxy-6-methylpyrimidine is resulting in a low yield or a complex mixture. What are the likely causes?

  • Answer: Low conversion or the formation of byproducts in this step often stems from issues with reagents, reaction conditions, or competing reaction pathways.

    • Reagent Quality: Ensure starting materials and reagents are pure and anhydrous. Phosphorus oxychloride (POCl₃) is highly sensitive to moisture.

    • Reaction Conditions: The chlorination step with POCl₃ often requires elevated temperatures (e.g., 100°C or reflux) to proceed to completion. Insufficient heating can lead to incomplete conversion.

    • Order of Addition: For the S-methylation step, the choice and stoichiometry of the base are crucial. Using a base like sodium hydroxide or potassium carbonate in a suitable solvent is common.[1] Adding the alkylating agent (e.g., methyl iodide) dropwise can help control the reaction.

    • Side Reactions: The starting material has multiple reactive sites. Under incorrect basic conditions, N-methylation can compete with the desired S-methylation, leading to isomeric byproducts.

Issue 2: Low yield in Step 2 (Oxidation)

  • Question: The oxidation of the thioether intermediate to the sulfone is incomplete or gives a low yield. How can I optimize this step?

  • Answer: The oxidation step is critical and highly sensitive to reaction conditions. Incomplete oxidation or product degradation are the most common failure points.

    • Incomplete Oxidation: The primary reason for low yield is often the formation of the sulfoxide intermediate, which may not fully convert to the sulfone. Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the disappearance of both the starting thioether and the intermediate sulfoxide.

    • Choice of Oxidant: The choice of oxidizing agent is critical. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst (like sodium tungstate), or potassium peroxymonosulfate (Oxone).[2][3][4] The reactivity and selectivity can vary significantly.

    • Temperature Control: This reaction is highly exothermic. It is crucial to maintain low temperatures (e.g., -5°C to 20°C) during the addition of the oxidant to prevent runaway reactions and the formation of degradation byproducts.[2]

    • Stoichiometry: A slight excess of the oxidizing agent (typically 2.1-2.5 equivalents) is required to ensure the complete conversion of the thioether to the sulfone. Using too little will result in the sulfoxide as a major component of the product mixture.

Issue 3: Product Purification Challenges

  • Question: My final product is difficult to purify and appears to be a mixture. What are the best purification strategies?

  • Answer: Impurities often include unreacted thioether, the intermediate sulfoxide, or degradation products.

    • Characterization: First, identify the impurities using NMR or LC-MS. The sulfoxide is a common impurity if the oxidation was incomplete.

    • Recrystallization: This is often an effective method for removing impurities. A suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) should be screened to achieve good separation.

    • Column Chromatography: For complex mixtures or to separate compounds with similar polarities like the sulfone and sulfoxide, silica gel column chromatography is the most reliable method. A gradient elution with solvents like hexane and ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control during the oxidation step?

    • A1: Temperature control is paramount. The oxidation of sulfides is highly exothermic. Adding the oxidant slowly at a reduced temperature (e.g., 0-5°C) is essential to prevent over-oxidation and decomposition of the pyrimidine ring.[2]

  • Q2: How can I effectively monitor the progress of the oxidation reaction?

    • A2: Thin Layer Chromatography (TLC) is the most common method. You should see the spot for the starting thioether (less polar) disappear and be replaced by the intermediate sulfoxide spot, which in turn is replaced by the final sulfone spot (most polar). Staining with potassium permanganate can help visualize all three spots.

  • Q3: I see three spots on my TLC plate after the oxidation reaction. What are they?

    • A3: It is highly likely you are seeing the starting thioether (least polar), the intermediate sulfoxide, and the desired sulfone product (most polar). This indicates an incomplete reaction. You may need to add more oxidizing agent or increase the reaction time or temperature slightly, while carefully monitoring for byproduct formation.

  • Q4: Can I use a different oxidizing agent than m-CPBA?

    • A4: Yes, other agents can be used. For example, hydrogen peroxide in the presence of a catalytic amount of sodium tungstate is an effective and more economical option.[3] The optimal choice depends on substrate compatibility and lab safety protocols.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
Oxidizing AgentTypical SolventTemperature (°C)Key AdvantagesPotential IssuesReference(s)
m-CPBA Dichloromethane (DCM)-5 to 20High reactivity, clean conversion.Can be expensive, potentially explosive.[2]
H₂O₂ / Na₂WO₄ Methanol25 to 50Cost-effective, environmentally friendly.Requires catalyst, may need heating.[3]
Oxone® Methanol/Water0 to 25Readily available, effective oxidant.Requires aqueous workup, potential pH sensitivity.N/A
Urea-H₂O₂ (Solid State)N/AStable, inexpensive, easy to handle.Solid-state reaction may be slow.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Intermediate)

This protocol is a representative procedure based on common pyrimidine synthesis methods.[1]

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) with phosphorus oxychloride (POCl₃, 3-5 eq.).

  • Heat the mixture to reflux (approx. 105-110°C) for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8, which will precipitate the crude 2-amino-4-chloro-6-methylpyrimidine.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • This intermediate can then be converted to the thioether via a Sandmeyer-type reaction, or a different precursor like 2-mercapto-4-chloro-6-methylpyrimidine can be used directly with a methylating agent.

Protocol 2: Oxidation to this compound (Final Product)

This protocol is adapted from a general procedure for thioether oxidation.[2]

  • Dissolve 4-Chloro-6-methyl-2-(methylthio)pyrimidine (1 eq.) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approx. 2.2 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the stirred thioether solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 hexane:ethyl acetate).

  • Once the reaction is complete (typically 2-4 hours), quench the excess peroxide by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualized Workflows and Relationships

Troubleshooting_Workflow start Low Yield Observed check_step Which step has low yield? start->check_step step1_issues Issue: Thioether Formation (Step 1) check_step->step1_issues  Step 1 step2_issues Issue: Oxidation (Step 2) check_step->step2_issues  Step 2 sol1_reagents Verify Reagent Purity (e.g., anhydrous POCl3) step1_issues->sol1_reagents sol1_cond Optimize Conditions (Temp, Time, Base) step1_issues->sol1_cond sol2_oxidant Check Oxidant Stoichiometry (>2 equivalents needed) step2_issues->sol2_oxidant sol2_temp Control Temperature (Maintain 0-5 °C during addition) step2_issues->sol2_temp sol2_tlc Analyze by TLC for Sulfoxide Intermediate step2_issues->sol2_tlc

Caption: Troubleshooting workflow for low yields in the synthesis.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Final Yield Temp->Yield affects rate vs degradation Purity Product Purity Temp->Purity high temp increases byproducts Stoich Oxidant Stoichiometry Stoich->Yield <2 eq. leads to sulfoxide Stoich->Purity excess can cause over-oxidation Time Reaction Time Time->Yield insufficient time lowers conversion Time->Purity too long may degrade product

References

Technical Support Center: Optimization of Reaction Conditions for Amination of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine. The guidance is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for the amination of this compound?

A1: The primary methods for aminating this compound are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice between these methods depends on the nucleophilicity of the amine, steric hindrance, and desired reaction conditions.

Q2: Which position on the pyrimidine ring is more reactive towards nucleophilic attack?

A2: In this compound, the C4 position, where the chloro group is attached, is generally more susceptible to nucleophilic attack than the C2 position bearing the methylsulfonyl group. This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at the C4 position in similar pyrimidine systems, making it more electrophilic.[1] The methylsulfonyl group at the C2 position is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. However, the sulfonyl group itself can also act as a leaving group under certain conditions.

Q3: Can the methylsulfonyl group be displaced instead of the chloro group?

A3: Yes, the methylsulfonyl group is an excellent leaving group and its displacement by an amine can occur. The regioselectivity of the reaction (displacement of the chloro vs. the methylsulfonyl group) can be influenced by the reaction conditions, including the nature of the amine, the solvent, and the temperature. For instance, a "sulfone displacement approach" has been successfully used for the synthesis of related aminopyrimidines.[2]

Q4: What are the common side reactions to be aware of during the amination of this compound?

A4: Common side reactions include:

  • Hydrolysis: Reaction with water present in the solvent or reagents to form the corresponding hydroxypyrimidine.

  • Solvolysis: Reaction with alcohol solvents to form alkoxypyrimidines.[3]

  • Double substitution: If the reaction is not carefully controlled, the amine may displace both the chloro and the methylsulfonyl groups, especially with highly reactive amines and forcing conditions.

  • Dehalogenation: Reduction of the chloro group, particularly in palladium-catalyzed reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1.1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction with a primary/secondary amine and seeing very low conversion. What should I do?

A1.1: Low conversion in SNAr reactions of pyrimidines can often be attributed to insufficient activation of the substrate or suboptimal reaction conditions.[3]

  • Increase Temperature: Heating the reaction is often necessary to achieve a reasonable rate. Depending on the amine's reactivity, temperatures can range from room temperature to reflux.

  • Choice of Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.

  • Addition of a Base: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial to neutralize the acid.

  • Amine Equivalents: Using a slight excess of the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion.

Q1.2: My Buchwald-Hartwig amination is failing or giving a low yield. What are the critical parameters to investigate?

A1.2: The success of a Buchwald-Hartwig amination hinges on the catalyst system. The choice of palladium precursor, ligand, and base are all critical for catalytic activity.[3][4]

  • Catalyst and Ligand System: For aryl chlorides, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective.[3] The palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex for more consistent results.[3]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure all reagents and solvents are rigorously dried, as water can deactivate the catalyst.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.

Issue 2: Formation of Significant Side Products

Q2.1: I am observing a significant amount of a hydroxypyrimidine or alkoxypyrimidine side product. How can this be minimized?

A2.1: The formation of these side products is due to reaction with water or alcohol solvents (solvolysis).

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Using freshly distilled solvents and inert atmosphere techniques (e.g., nitrogen or argon) is highly recommended, especially for metal-catalyzed reactions.[3]

  • Solvent Choice: Switch to a non-protic solvent such as toluene, dioxane, DMF, or DMSO.[3]

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products. Lowering the reaction temperature may also be beneficial.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the typical effects of various parameters on the amination of this compound. The yields are illustrative and can vary based on the specific amine used.

Table 1: Effect of Solvent and Base on SNAr Amination

EntryAmine (1.2 equiv)SolventBase (2.0 equiv)Temperature (°C)Time (h)Yield (%)
1AnilineTolueneK₂CO₃1001245
2AnilineDioxaneK₂CO₃1001255
3AnilineDMFK₂CO₃100885
4AnilineDMSOK₂CO₃100692
5AnilineDMFDIPEA100882
6MorpholineTHFK₂CO₃651075
7MorpholineDMFK₂CO₃80495

Table 2: Effect of Catalyst System on Buchwald-Hartwig Amination

EntryAmine (1.2 equiv)Pd Source (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene1101290
2AnilinePd₂(dba)₃SPhosNaOtBuToluene1101288
3AnilinePd(OAc)₂tBuXPhosLHMDSDioxane1001092
42-MethylanilinePd₂(dba)₃XPhosNaOtBuToluene1101875
52-MethylanilinePd(OAc)₂RuPhosK₃PO₄Toluene1101865

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Add the desired amine (1.1-1.5 equiv) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 equiv).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube or a sealed vial under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add this compound (1.0 equiv).

  • Add the desired amine (1.1-1.2 equiv).

  • Add anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: - Pyrimidine - Amine - Base/Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent heating Heat to Target Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the amination of this compound.

Troubleshooting_Flowchart cluster_snar S(N)Ar Pathway cluster_buchwald Buchwald-Hartwig Pathway start Low Yield or No Reaction snar_q1 Increase Temperature? start->snar_q1 buchwald_q1 Screen Ligands (XPhos, SPhos)? start->buchwald_q1 snar_q2 Change Solvent to Polar Aprotic (DMF, DMSO)? snar_q1->snar_q2 No snar_success Improved Yield snar_q1->snar_success Yes snar_q3 Add/Change Base (K2CO3, DIPEA)? snar_q2->snar_q3 No snar_q2->snar_success Yes snar_q3->snar_success Yes buchwald_q2 Screen Bases (NaOtBu, LHMDS)? buchwald_q1->buchwald_q2 No buchwald_success Improved Yield buchwald_q1->buchwald_success Yes buchwald_q3 Ensure Anhydrous Conditions? buchwald_q2->buchwald_q3 No buchwald_q2->buchwald_success Yes buchwald_q3->buchwald_success Yes

Caption: Troubleshooting flowchart for low-yield amination reactions.

References

"side reactions and byproduct formation in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic substitution?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic aromatic substitution (SNAr). These are the C4 position, where the chloro group is the leaving group, and the C2 position, where the methylsulfonyl group can be displaced. The methyl group at the C6 position generally makes this site less reactive towards nucleophilic attack.

Q2: Which factors primarily influence the regioselectivity of nucleophilic substitution on this pyrimidine derivative?

A2: The regioselectivity of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the presence and strength of a base. For instance, in reactions with amines, the basicity and steric hindrance of the amine play a crucial role. Softer nucleophiles may favor attack at one position over the other, and the use of a strong base can lead to deprotonation of the amine or even the pyrimidine ring, altering the reaction pathway.

Q3: What are the most common side reactions observed in the chemistry of this compound and its analogs?

A3: Based on studies of structurally similar compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, several side reactions can be anticipated[1]:

  • Di-substitution: If the nucleophile is sufficiently reactive, it can substitute at both the C2 and C4 positions.

  • Bis-arylation of amines: A single amine nucleophile can react with two molecules of the pyrimidine, leading to a bis-arylated byproduct.[1]

  • Formation of isomers: Non-selective reaction conditions can result in a mixture of C2 and C4 substitution products, which can be challenging to separate.[1]

  • Hydrolysis: In the presence of water or hydroxide ions, the chloro and/or methylsulfonyl groups can be hydrolyzed to hydroxyl groups.

  • Ring deprotonation: Strong bases can deprotonate the pyrimidine ring, leading to the formation of unexpected byproducts.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Reaction conditions are not optimal (temperature, time).- Incorrect choice of base or solvent.- The nucleophile is not sufficiently reactive.- Significant formation of side products.- Perform a reaction optimization study (e.g., screen different temperatures, reaction times, solvents, and bases).- For less reactive nucleophiles, consider using a stronger base or a higher reaction temperature.- Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust conditions to minimize their formation.
Formation of multiple products (isomers) - Lack of regioselectivity in the nucleophilic attack.- The nucleophile is reacting at both C2 and C4 positions.- Modify the reaction conditions to favor one substitution site. For example, with amine nucleophiles, using a weaker base may favor substitution at the C4 position, while a stronger base may favor C2 substitution.- Consider using a nucleophile with greater steric hindrance to potentially increase selectivity.
Observation of a higher molecular weight byproduct - This is likely a bis-arylated product where one nucleophile has reacted with two pyrimidine molecules.- Use a molar excess of the nucleophile relative to the pyrimidine substrate.- Employ a slow addition of the pyrimidine to the solution of the nucleophile to maintain a high concentration of the nucleophile throughout the reaction.
Difficulty in purifying the final product - The product may be contaminated with starting material or closely related byproducts.- The product may be unstable on silica gel.- For purification, consider alternative methods to standard silica gel chromatography, such as reverse-phase chromatography, recrystallization, or preparative HPLC.- If using silica gel, try deactivating it with a small percentage of triethylamine in the eluent to prevent product degradation.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine:

  • Reaction Setup: To a solution of the amine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, NMP, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5 equivalents).

  • Addition of Pyrimidine: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Workflows

Reaction_Pathways Figure 1: Reaction Pathways in this compound Chemistry A This compound B C4-Substituted Product A->B  + Nucleophile (e.g., weak base) C C2-Substituted Product A->C  + Nucleophile (e.g., strong base) D Bis-Arylated Byproduct A->D  + Nucleophile (excess pyrimidine) E Hydrolysis Byproduct A->E  + H2O / OH- B->D  + Pyrimidine

Caption: Reaction Pathways in this compound Chemistry.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Sub-optimal Reactions start Sub-optimal Reaction (Low Yield / Impure Product) analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze identify Identify Major Components (Starting Material, Product, Byproducts) analyze->identify low_conversion Low Conversion? identify->low_conversion high_byproducts High Byproduct Formation? identify->high_byproducts purification_issue Purification Difficulty? identify->purification_issue low_conversion->high_byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) low_conversion->optimize_conditions Yes change_stoichiometry Adjust Stoichiometry (e.g., excess nucleophile) high_byproducts->change_stoichiometry Yes high_byproducts->purification_issue No end Improved Result optimize_conditions->end change_stoichiometry->end change_purification Change Purification Method (Reverse Phase, Recrystallization) purification_issue->change_purification Yes purification_issue->end No change_purification->end

Caption: Troubleshooting Workflow for Sub-optimal Reactions.

References

Technical Support Center: Purification Strategies for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The primary purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities from a solid product, while column chromatography is used for separating the desired compound from significant impurities, including starting materials, reagents, and byproducts.

Q2: How do I choose an appropriate solvent for recrystallization?

A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrimidine derivatives, common solvent systems include ethanol, methanol, and toluene. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.

Q3: What are the typical stationary and mobile phases for column chromatography of these derivatives?

For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the mobile phase is gradually increased to elute compounds with different polarities. For more polar compounds, a mobile phase of methanol in dichloromethane may be effective.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound derivatives?

Common impurities can arise from several sources:

  • Unreacted starting materials: Such as 2-amino-4-chloro-6-methylpyrimidine or the corresponding methylthio precursor.

  • Incomplete oxidation: If the methylsulfonyl group is formed by oxidation of a methylthio group, the corresponding sulfoxide is a common byproduct.

  • Side reactions: Unselective reactions, particularly with amine nucleophiles, can lead to the formation of isomeric products or multiple substitutions.

  • Reagents: Excess reagents from the synthetic steps.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Try a lower-boiling point solvent. - Use a larger volume of solvent. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the compound The compound is too soluble in the chosen solvent at room temperature, or too much solvent was used.- Cool the solution in an ice bath to further decrease solubility. - Partially evaporate the solvent before cooling. - Use a different solvent in which the compound is less soluble.
Crystals are colored or contain visible impurities The impurities are co-crystallizing with the product.- Try a different recrystallization solvent. - Perform a hot filtration to remove insoluble impurities before cooling. - Consider a preliminary purification by column chromatography.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping peaks) The polarity of the mobile phase is too high or the difference in polarity between the compounds is small.- Start with a less polar mobile phase (lower percentage of the more polar solvent). - Use a shallower gradient (increase the polarity more slowly). - Try a different solvent system. - Ensure the column is packed properly to avoid channeling.
Compound is not eluting from the column The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. - For very polar compounds, consider adding a small amount of methanol to the eluent.
Streaking or tailing of bands The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.- Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).
Presence of unreacted methylthio precursor or sulfoxide byproduct Incomplete oxidation of the methylthio group.- Monitor the oxidation reaction closely by TLC to ensure complete conversion. - Optimize the column chromatography gradient to separate the sulfone from the less polar methylthio precursor and the more polar sulfoxide. A shallow gradient of ethyl acetate in hexane is often effective.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to identify a suitable solvent.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

Quantitative Data Example (Hypothetical):

Parameter Value
Crude Product Mass5.0 g
Recrystallization SolventEthanol
Solvent Volume50 mL
Purified Product Mass4.2 g
Yield84%
Purity (by HPLC)>99%
Protocol 2: Column Chromatography of a this compound Derivative
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to the separation observed on TLC. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Example (Hypothetical):

Parameter Value
Crude Product Mass2.0 g
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient10% to 40% Ethyl Acetate in Hexane
Purified Product Mass1.5 g
Yield75%
Purity (by NMR)>98%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool_rt Slowly cool to room temperature hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound derivatives by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound derivatives by column chromatography.

Troubleshooting_Logic cluster_impure Impure Product start Purification Attempt purity_check Check Purity (TLC, NMR, HPLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure fail Further Optimization Needed identify_impurity Identify Impurities is_pure->identify_impurity No end Pure Product is_pure->end Yes recrystallize Recrystallize with new solvent identify_impurity->recrystallize Minor Impurities column Perform Column Chromatography identify_impurity->column Major Impurities/ Close Polarity recrystallize->purity_check column->purity_check

Caption: A logical workflow for troubleshooting the purification of this compound derivatives.

Technical Support Center: Regioselectivity in Substitutions on 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to improving regioselectivity in substitutions on the 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: Which position is generally more reactive towards nucleophiles on the this compound ring?

A1: In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the C4 and C6 positions are generally more reactive than the C2 position.[1] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[2] However, the this compound system presents a unique case due to two potential leaving groups: a chloro group at C4 and a highly reactive methylsulfonyl group at C2.[3][4] The ultimate regioselectivity is highly dependent on the nature of the nucleophile.[5]

Q2: I am observing a mixture of C2 and C4 substituted products. What key factors influence this regioselectivity?

A2: A mixture of isomers indicates competition between the two reactive sites. The primary factor governing the outcome is the choice of nucleophile.[5]

  • Nucleophiles capable of hydrogen bonding (e.g., alkoxides, some formamides) can interact with the acidic protons on the methyl group of the methylsulfonyl substituent. This interaction can direct the nucleophile to attack the C2 position.[5]

  • Nucleophiles that do not form strong hydrogen bonds with the methylsulfonyl group (e.g., secondary amines) will preferentially attack the electronically favored C4 position.[5] Other factors such as solvent, temperature, and steric hindrance can also modulate the C2/C4 ratio.[2][6]

Q3: How can I achieve selective substitution at the C4 position?

A3: To favor substitution at the C4 position, you should use nucleophiles that do not form a directing hydrogen bond with the C2-methylsulfonyl group. Secondary amines are excellent candidates for achieving high C4 selectivity.[5] The reaction of 2-MeSO₂-4-Cl-pyrimidine with secondary amines occurs selectively at C4.[5] Using a non-polar aprotic solvent and standard reaction temperatures for SNAr reactions is a good starting point.

Q4: How can I achieve selective substitution at the C2 position?

A4: To favor substitution at the C2 position, you should use nucleophiles that can form a hydrogen bond complex with the methylsulfonyl group. Alkoxides are a prime example. This hydrogen bonding lowers the transition state energy for C2 attack, making it the preferred pathway.[5] Performing the reaction at very low temperatures (e.g., -78°C) can further enhance this selectivity by favoring the more organized, lower-energy transition state.[5]

Q5: My reaction is sluggish or has a low yield. What are some general troubleshooting steps?

A5: Low conversion can be due to several factors. Consider the following:

  • Insufficiently Activated Ring : While the sulfonyl and chloro groups are activating, ensure your reaction conditions are appropriate.

  • Weak Nucleophile : If using a weak nucleophile, consider converting it to a more reactive form (e.g., using an alcohol's corresponding alkoxide by adding a base).[7]

  • Temperature : The reaction may require higher temperatures to overcome the activation energy. However, be aware that higher temperatures can sometimes decrease regioselectivity.[6] Monitor the reaction by TLC or LC-MS to find the optimal balance.[8]

  • Anhydrous Conditions : Ensure you are using dry solvents and an inert atmosphere, as moisture can hydrolyze the starting material or react with strong bases.[7]

Troubleshooting Guide

This guide addresses specific issues encountered during substitution reactions with this compound.

Problem 1: Poor Regioselectivity (Significant Mixture of C2 and C4 Isomers)
Possible Cause Suggested Solution
Nucleophile Ambiguity The chosen nucleophile has intermediate hydrogen bonding capability, leading to competitive attack at both sites.
Sub-optimal Temperature The reaction temperature may be too high, overcoming the subtle energy differences between the two transition states.
Solvent Effects The solvent may be interfering with the desired interactions (e.g., solvating the nucleophile too strongly).
Problem 2: Low Overall Yield
Possible Cause Suggested Solution
Decomposition Harsh basic conditions or very high temperatures can lead to ring-opening or degradation.[7]
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent.
Catalyst Inefficiency (if applicable) If using a catalyzed reaction (e.g., Pd-catalyzed amination), the catalyst or ligand may be inappropriate or deactivated.[9]

Data Presentation: Nucleophile Influence on Regioselectivity

The following table summarizes the expected major product based on the type of nucleophile used, as suggested by mechanistic studies on the 2-MeSO₂-4-chloropyrimidine scaffold.[5]

Nucleophile Class Example Expected Major Product Rationale
AlkoxidesSodium Methoxide (NaOMe)C2-SubstitutionHydrogen bonding between the alkoxide and the MeSO₂ group's protons directs the attack to C2.[5]
Secondary AminesPiperidine, MorpholineC4-SubstitutionLack of a strong directing hydrogen bond with the MeSO₂ group; attack occurs at the electronically favored C4 position.[5]
Aromatic FormamidesMethylpyrazole formamide anionC2-SubstitutionForms a hydrogen bond complex via the acidic MeSO₂ proton, directing the reaction to C2.[5]

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination

This protocol is designed to achieve selective substitution of the chloro group at the C4 position.

  • Materials :

    • This compound (1.0 equiv)

    • Secondary amine (e.g., morpholine) (1.1 equiv)

    • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

    • Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 equiv)

  • Setup :

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound and the anhydrous solvent.

    • Stir the mixture until the starting material is fully dissolved.

  • Procedure :

    • Add the secondary amine to the solution, followed by the base.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup to remove inorganic salts.[7]

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective C2-Alkoxylation

This protocol is designed to achieve selective substitution of the methylsulfonyl group at the C2 position.

  • Materials :

    • This compound (1.0 equiv)

    • Alcohol (e.g., Methanol) (1.1 equiv)

    • Strong base (e.g., NaH, NaOMe) (1.1 equiv)

    • Anhydrous THF

  • Setup :

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the strong base (e.g., NaH) portion-wise to form the alkoxide in situ. Stir for 15-20 minutes.

  • Procedure :

    • In a separate flame-dried flask, dissolve the this compound in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the pre-formed alkoxide solution dropwise to the pyrimidine solution at -78 °C.

    • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Workup and Purification :

    • Quench the reaction at low temperature by slowly adding a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

G start Goal: Improve Regioselectivity q1 What is the desired product? start->q1 c4_sub C4-Substituted Product (Displace -Cl) q1->c4_sub C4 c2_sub C2-Substituted Product (Displace -SO2Me) q1->c2_sub C2 c4_strat Strategy for C4-Selectivity c4_sub->c4_strat c2_strat Strategy for C2-Selectivity c2_sub->c2_strat c4_nuc Use nucleophile with no H-bond donation to -SO2Me (e.g., Secondary Amine) c4_strat->c4_nuc c2_nuc Use nucleophile that forms H-bond with -SO2Me (e.g., Alkoxide) c2_strat->c2_nuc c2_temp Use low temperature (-78°C) to stabilize H-bond complex c2_nuc->c2_temp

Caption: Decision workflow for achieving regioselective substitution.

Caption: Logical relationship explaining C2-selectivity with alkoxides.

G start Problem: Poor Regioselectivity (Mixture of C2/C4 Isomers) q1 Is C2-product desired? start->q1 c2_yes Enhance C2-Pathway q1->c2_yes Yes c2_no Enhance C4-Pathway q1->c2_no No step1_c2 1. Ensure nucleophile can H-bond (e.g., use alkoxide, not alcohol). c2_yes->step1_c2 step1_c4 1. Switch to a non-H-bonding nucleophile (e.g., secondary amine). c2_no->step1_c4 step2_c2 2. Lower reaction temperature to -78 °C. step1_c2->step2_c2 step3_c2 3. Use aprotic, non-coordinating solvent (e.g., THF). step2_c2->step3_c2 step2_c4 2. Use moderate temperature (e.g., 60 °C). step1_c4->step2_c4 step3_c4 3. Screen different aprotic solvents. step2_c4->step3_c4

Caption: Troubleshooting workflow for poor regioselectivity.

References

"how to avoid decomposition of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the decomposition of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine during chemical reactions. The following information is curated to address common issues and provide practical solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during a reaction?

A1: The primary decomposition or side-reaction pathways for this compound involve nucleophilic attack at three potential sites: the chlorine atom at the C4 position, the methylsulfonyl group at the C2 position, and the pyrimidine ring itself. Undesired reactions can also be initiated by deprotonation of the methyl group or the pyrimidine ring under strongly basic conditions. Hydrolysis of the sulfonyl group or the chloro group can also occur, particularly under non-neutral pH conditions over extended periods.[1][2]

Q2: My reaction is showing multiple products. What is the likely cause?

A2: The formation of multiple products often indicates a lack of chemoselectivity in your reaction. This can be due to the nucleophile attacking both the C4-chloro and the C2-methylsulfonyl positions. The selectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions, such as the base used and the solvent. For instance, with some amines, mixtures of products from displacement at C2 and C4 have been observed.[1]

Q3: Is this compound stable in aqueous solutions?

A3: While 2-sulfonylpyrimidines generally exhibit good stability to hydrolysis in aqueous buffers at neutral pH, prolonged exposure, especially under acidic or basic conditions, can lead to hydrolysis.[2] For reactions in aqueous media, it is crucial to control the pH and reaction time to minimize this decomposition pathway.

Q4: What is the general reactivity order of the leaving groups on the pyrimidine ring?

A4: In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the reactivity of leaving groups is influenced by the electron-withdrawing nature of the pyrimidine core and any additional substituents. For compounds like this compound, both the chloro and methylsulfonyl groups are activated towards nucleophilic displacement. The methylsulfonyl group is a very good leaving group, often more so than a chloro group, making the C2 position highly susceptible to nucleophilic attack. However, the regioselectivity of the reaction is a delicate balance of the nucleophile's properties (hard vs. soft, steric hindrance) and the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Decomposition of the starting material. - Competing side reactions.- Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize Base Selection: Use a non-nucleophilic, sterically hindered base to avoid unwanted side reactions. The choice of base can significantly influence the reaction's selectivity.[1]
Formation of a byproduct from displacement of the methylsulfonyl group The nucleophile is preferentially attacking the C2 position.- Modify the Nucleophile: If possible, use a sterically bulkier nucleophile which may favor attack at the less hindered C4 position. - Use a Weaker Base: With amine nucleophiles, using a weak base tends to favor displacement of the chloride group.[1]
Formation of a byproduct from displacement of the chloro group The nucleophile is preferentially attacking the C4 position.- Use a Stronger, Non-nucleophilic Base: Deprotonation of certain nucleophiles (e.g., anilines) with a strong base like NaHMDS can favor the displacement of the sulfone group.[1]
Hydrolysis of the starting material or product Presence of water and non-neutral pH.- Use Anhydrous Solvents: Ensure all solvents and reagents are thoroughly dried. - Control pH: If the reaction must be run in an aqueous or protic solvent, maintain a neutral pH if possible.[2] - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
Reaction is not proceeding Insufficient activation of the nucleophile or low reactivity of the substrate under the chosen conditions.- Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the formation of byproducts. - Select a More Appropriate Solvent: A polar aprotic solvent like DMF or DMSO can often accelerate SNAr reactions. - Consider a Stronger Base: If applicable to your nucleophile, a stronger base may be required to generate a more potent nucleophile.

Experimental Protocols

Cited Experiment: Chemoselective SNAr Reactions with Amines

This protocol is adapted from studies on the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine and provides a starting point for optimizing reactions with this compound.[1]

  • Objective: To selectively displace either the chloro or the methylsulfonyl group with an amine nucleophile.

  • Methodology for Selective Chloride Displacement (with anilines):

    • Dissolve this compound (1 equivalent) and the aniline nucleophile (1.1 equivalents) in a suitable solvent such as DMSO or THF.

    • Add a weak base, such as 2,6-lutidine or triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Methodology for Selective Sulfone Displacement (with deprotonated anilines):

    • In a separate flask, dissolve the aniline nucleophile (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents).

    • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • In another flask, dissolve this compound (1 equivalent) in anhydrous THF.

    • Slowly add the solution of the deprotonated aniline to the solution of the pyrimidine at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by LC-MS or TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Visualization

Logical Workflow for Minimizing Decomposition

G start Start: Reaction with This compound check_nucleophile What is the nature of the nucleophile? start->check_nucleophile amine Amine check_nucleophile->amine Amine other_nuc Other Nucleophile (e.g., O, S, C) check_nucleophile->other_nuc Other check_amine_type Primary/Secondary Aliphatic or Aromatic? amine->check_amine_type general_conditions General Precautions: - Anhydrous conditions - Inert atmosphere - Low temperature - Monitor reaction closely other_nuc->general_conditions aliphatic_amine Primary/Secondary Aliphatic Amine check_amine_type->aliphatic_amine Aliphatic aromatic_amine Aromatic Amine (Aniline) check_amine_type->aromatic_amine Aromatic desired_product Desired Product: Displacement of Cl or SO2Me? aliphatic_amine->desired_product aromatic_amine->desired_product displace_cl Displace Chloro Group desired_product->displace_cl Cl displace_so2me Displace Sulfonyl Group desired_product->displace_so2me SO2Me weak_base Use Weak Base (e.g., 2,6-lutidine, Et3N) displace_cl->weak_base strong_base Use Strong Non-nucleophilic Base (e.g., NaHMDS) displace_so2me->strong_base weak_base->general_conditions strong_base->general_conditions end Proceed with Optimized Reaction general_conditions->end

Caption: A decision-making workflow for selecting reaction conditions.

References

Navigating the Scale-Up of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic syntheses is a critical juncture in pharmaceutical and agrochemical development. This technical support center provides a comprehensive resource for professionals engaged in the synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the production of various active compounds. Here, we address common challenges encountered during the transition from laboratory to pilot plant and industrial-scale production, offering troubleshooting guidance and frequently asked questions in a user-friendly format.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Chlorination Step

Q: We are experiencing a significant drop in yield during the chlorination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine with phosphorus oxychloride (POCl₃) upon scaling up the reaction. What are the potential causes and solutions?

A: Low yields in the chlorination step at a larger scale can often be attributed to several factors:

  • Insufficient Reagent: While laboratory-scale reactions may proceed well with a slight excess of POCl₃, larger volumes can lead to issues with mixing and localized concentration gradients. It is crucial to ensure a sufficient molar excess of POCl₃ to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures. Inadequate heating or shorter reaction times at scale may result in incomplete conversion. Conversely, prolonged heating at excessively high temperatures can lead to degradation of the product. Careful monitoring and optimization of the temperature profile are essential.

  • Quenching and Work-up: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not controlled properly. A slow and controlled addition of the reaction mixture to ice or a cold aqueous solution is critical. Inefficient extraction of the product from the aqueous layer can also contribute to lower yields.

Recommended Actions:

  • Increase the molar ratio of POCl₃ to the starting material.

  • Optimize the reaction temperature and time based on in-process monitoring (e.g., HPLC).

  • Implement a controlled quenching procedure with efficient cooling.

  • Ensure the pH of the aqueous layer is optimized for efficient extraction with a suitable organic solvent.

Problem 2: Impurity Formation During Oxidation

Q: During the oxidation of 4-Chloro-6-methyl-2-(methylthio)pyrimidine to the corresponding sulfone, we are observing the formation of several impurities. How can we minimize these byproducts?

A: The oxidation of the methylthio group is a critical step, and controlling byproduct formation is key to obtaining a high-purity product. Common impurities can include the corresponding sulfoxide and over-oxidation products.

  • Choice of Oxidizing Agent: While various oxidizing agents can be used, hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) is a common choice for large-scale operations due to its cost-effectiveness and favorable environmental profile. The concentration and stoichiometry of the oxidizing agent must be carefully controlled.

  • Temperature Control: The oxidation reaction is often exothermic. Poor temperature control can lead to runaway reactions and the formation of degradation products. A robust cooling system and controlled addition of the oxidizing agent are crucial for maintaining the desired reaction temperature.

  • Reaction Monitoring: Close monitoring of the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent over-oxidation.

Recommended Actions:

  • Carefully control the stoichiometry of the oxidizing agent.

  • Maintain a consistent and controlled temperature throughout the reaction.

  • Monitor the reaction progress to stop it at the optimal point of completion.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are facing challenges with the crystallization and purification of the final product, this compound, at a larger scale, resulting in a product with inconsistent purity.

A: Achieving consistent purity at scale requires a well-developed crystallization protocol.

  • Solvent Selection: The choice of solvent or solvent system is critical for effective purification by crystallization. A solvent should be selected in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow and controlled cooling profile generally leads to larger, purer crystals.

  • Seeding: In some cases, seeding the supersaturated solution with a small amount of pure product can help to control crystallization and improve product quality.

  • Washing: The filter cake should be washed with a cold, appropriate solvent to remove residual impurities without dissolving a significant amount of the product.

Recommended Actions:

  • Conduct a solvent screen to identify the optimal crystallization solvent or solvent system.

  • Develop and implement a controlled cooling profile for the crystallization process.

  • Evaluate the use of seeding to improve crystallization consistency.

  • Optimize the washing procedure to ensure efficient removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) on a large scale?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes. Key safety precautions for large-scale handling include:

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including acid-resistant gloves, aprons, and full-face respirators, is mandatory.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.

  • Moisture Control: Strict exclusion of moisture is necessary to prevent violent reactions. All equipment must be thoroughly dried before use.

  • Emergency Preparedness: Have appropriate spill control materials and emergency response plans in place.

Q2: What are the common byproducts in the synthesis of this compound?

A2: Potential byproducts can arise from both the chlorination and oxidation steps. In the chlorination step, incomplete reaction can leave unreacted starting material. In the oxidation step, the primary byproduct is often the corresponding sulfoxide from incomplete oxidation. Over-oxidation can lead to the formation of other, more polar impurities. In reactions involving related pyrimidines, bis-arylation of amine nucleophiles has also been observed as a side reaction.[1]

Q3: How can the progress of the reactions be monitored effectively during scale-up?

A3: In-process control is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of starting materials and the formation of the product and any byproducts. For faster, qualitative checks, Thin-Layer Chromatography (TLC) can also be employed.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

StepParameterLab ScalePilot Plant ScaleKey Considerations for Scale-Up
Chlorination Reagent POCl₃POCl₃Ensure anhydrous conditions.
Temperature 80-100 °C90-110 °CEfficient heat transfer is critical.
Time 4-6 hours6-8 hoursMonitor for completion by HPLC.
Work-up Quench with iceControlled addition to cold waterManage exotherm and gas evolution.
Oxidation Reagent H₂O₂ / Na₂WO₄H₂O₂ / Na₂WO₄Controlled addition of oxidant is key.
Temperature 20-40 °C25-35 °CEfficient cooling is necessary to control the exotherm.
Time 2-4 hours3-5 hoursMonitor for completion to avoid over-oxidation.
Work-up ExtractionExtraction & CrystallizationOptimize solvent for extraction and crystallization.

Experimental Protocols

A general, multi-step synthesis procedure is outlined below. Specific quantities and conditions should be optimized for each scale of operation.

Step 1: Chlorination of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

  • Charge a dry reactor with 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

  • Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to the target temperature (e.g., 90-110 °C) and maintain for the required duration, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture.

  • Carefully and slowly quench the reaction mixture by adding it to a pre-cooled vessel containing water or ice, ensuring the temperature is controlled.

  • Adjust the pH of the aqueous solution with a suitable base.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

Step 2: Oxidation to this compound

  • Dissolve the crude 4-Chloro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent (e.g., acetic acid, ethanol).

  • Add a catalytic amount of sodium tungstate.

  • Cool the mixture and slowly add hydrogen peroxide, maintaining the temperature within the desired range.

  • Stir the reaction mixture at the set temperature until the reaction is complete as monitored by HPLC.

  • Quench any excess peroxide with a suitable reducing agent (e.g., sodium sulfite solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_chlorination Chlorination cluster_oxidation Oxidation cluster_purification Purification start 4-hydroxy-6-methyl- 2-(methylthio)pyrimidine chlorination Chlorination with POCl₃ start->chlorination intermediate 4-Chloro-6-methyl- 2-(methylthio)pyrimidine chlorination->intermediate oxidation Oxidation with H₂O₂/Na₂WO₄ intermediate->oxidation product 4-Chloro-6-methyl- 2-(methylsulfonyl)pyrimidine oxidation->product purification Crystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_chlorination Chlorination Step cluster_oxidation Oxidation Step cluster_purification Purification Step issue Low Yield or Impurity Issue check_reagent Check POCl₃ Stoichiometry issue->check_reagent Chlorination Issue check_oxidant Check Oxidant Stoichiometry issue->check_oxidant Oxidation Issue check_solvent Optimize Crystallization Solvent issue->check_solvent Purification Issue check_temp_time Verify Temp. & Time check_reagent->check_temp_time check_workup Review Quenching & Extraction check_temp_time->check_workup check_temp_control Verify Temperature Control check_oxidant->check_temp_control check_monitoring Confirm Reaction Monitoring check_temp_control->check_monitoring check_cooling Control Cooling Profile check_solvent->check_cooling

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Managing Selectivity Between Chloro and Methylsulfonyl Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when managing selectivity between chloro and methylsulfonyl leaving groups in your experiments, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: In a molecule containing both a chloro and a methylsulfonyl group on an aromatic ring, which is generally the better leaving group in a nucleophilic aromatic substitution (SNAr) reaction?

In SNAr reactions, the methylsulfonyl group (-SO₂Me) is typically a significantly better leaving group than the chloro group (-Cl). Sulfonate groups, in general, are among the best leaving groups in nucleophilic substitution reactions.[1] This is attributed to the ability of the sulfonyl group to stabilize the negative charge that develops on the leaving group through resonance.

Q2: Does the position of the leaving groups on the aromatic ring relative to activating groups affect selectivity?

Yes, the regiochemistry is crucial. For a successful SNAr reaction, a strong electron-withdrawing group (activating group), such as a nitro or cyano group, must be positioned ortho or para to the leaving group. This positioning allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. If both the chloro and methylsulfonyl groups are ortho or para to an activating group, the methylsulfonyl group will generally be displaced preferentially.

Q3: Can a chloro group ever be selectively displaced over a methylsulfonyl group?

Achieving selective displacement of a chloro group over a more reactive methylsulfonyl group is challenging but can be influenced by several factors. These include the nature of the nucleophile, reaction temperature, and the specific electronic and steric environment of the reaction center. In some cases, kinetic control at lower temperatures with a carefully chosen nucleophile might favor the substitution of the chloro group.

Q4: What is the "element effect" and how does it relate to the chloro leaving group in SNAr reactions?

The "element effect" in SNAr reactions describes the often counterintuitive leaving group ability of halogens, which can follow the order F > Cl ≈ Br > I.[2] This is in contrast to Sₙ1 and Sₙ2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is often the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[3][4] The high electronegativity of fluorine and chlorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2][5]

Troubleshooting Guides

Issue 1: Poor or no selectivity observed; a mixture of products from the displacement of both chloro and methylsulfonyl groups is obtained.
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures often favor the thermodynamically more stable product, which may result from the displacement of the better leaving group (methylsulfonyl). Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing selectivity for the chloro group.
Highly Reactive Nucleophile A very strong or "hard" nucleophile may not effectively differentiate between the two leaving groups. Consider using a softer or less reactive nucleophile. The choice of nucleophile can significantly influence selectivity.
Solvent Effects The solvent can influence the reactivity of the nucleophile and the stability of the intermediates. Experiment with a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to optimize selectivity.
Incorrect Stoichiometry Using an excess of the nucleophile can drive the reaction to completion for both leaving groups. Try using a stoichiometric amount or even a slight excess of the limiting reagent to gain better control over the reaction.
Issue 2: The reaction is sluggish or does not proceed at all, even with the more reactive methylsulfonyl group.
Potential Cause Troubleshooting Steps
Insufficient Activation of the Aromatic Ring SNAr reactions require strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to proceed at a reasonable rate. If your substrate lacks sufficient activation, the reaction may not occur. Consider if the electronic properties of your substrate are suitable for SNAr.
Steric Hindrance Bulky groups near the reaction site can sterically hinder the approach of the nucleophile. Evaluate the steric environment around both the chloro and methylsulfonyl groups. It might be necessary to redesign the substrate if steric hindrance is a major issue.
Poor Nucleophile The chosen nucleophile may not be strong enough to initiate the reaction. Consider using a stronger nucleophile or adding a base to generate a more potent nucleophilic species in situ.
Inappropriate Solvent The use of a non-polar or protic solvent can significantly slow down or prevent SNAr reactions. Ensure you are using a suitable polar aprotic solvent.

Experimental Protocols

Below are generalized experimental protocols for performing a nucleophilic aromatic substitution reaction. The specific conditions will need to be optimized for your particular substrate and desired selectivity.

General Protocol for Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate containing both the chloro and methylsulfonyl leaving groups (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise. If a base is required to generate the nucleophile in situ, it should be added at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. For kinetic control and potentially higher selectivity towards the less reactive leaving group, it is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase it if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction has reached the desired level of conversion, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Visualizing Selectivity Factors

The following diagrams illustrate key concepts in managing selectivity between chloro and methylsulfonyl leaving groups.

Selectivity_Factors cluster_factors Factors Influencing Selectivity cluster_outcome Reaction Outcome Leaving_Group_Ability Leaving Group Ability (-SO2Me > -Cl) Selective_Substitution Selective Substitution Leaving_Group_Ability->Selective_Substitution Favors -SO2Me displacement Nucleophile Nucleophile (Hard vs. Soft, Strength) Nucleophile->Selective_Substitution Can be tuned Temperature Temperature (Kinetic vs. Thermodynamic Control) Temperature->Selective_Substitution Low T for kinetic control Sterics Steric Hindrance Mixture_of_Products Mixture of Products Sterics->Mixture_of_Products Can alter selectivity Electronics Electronic Effects (Activating Groups) Electronics->Selective_Substitution Ortho/Para to LG is key

Caption: Key factors influencing the selective substitution of chloro vs. methylsulfonyl groups.

Experimental_Workflow start Start: Substrate with -Cl and -SO2Me dissolve Dissolve in Polar Aprotic Solvent start->dissolve add_nucleophile Add Nucleophile +/- Base dissolve->add_nucleophile reaction Control Temperature (e.g., start at 0°C) add_nucleophile->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Reaction complete purify Purification workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for achieving selective substitution.

References

Technical Support Center: Workup Procedures for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective methods to remove unreacted 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below. The sulfonyl group makes the pyrimidine ring highly susceptible to nucleophilic attack, and the chlorine atom can also be displaced. Its reactivity is a key factor in designing a workup procedure.

Q2: What are the standard methods for removing unreacted this compound?

Several methods can be employed, often in combination, to remove this unreacted starting material. The choice of method depends on the properties of the desired product and the reaction solvent.

  • Aqueous Wash (Hydrolysis): The methylsulfonyl group activates the chlorine atom for nucleophilic substitution. Washing the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate) can hydrolyze the chloro group to a hydroxyl group, forming a more polar and water-soluble pyrimidine derivative that can be separated in the aqueous layer.

  • Quenching: Similar to sulfonyl chlorides, unreacted this compound can be "quenched" by adding a nucleophile.[1] For example, adding a primary or secondary amine will form a sulfonamide, which will have different solubility and chromatographic properties than the starting material, facilitating its removal. The reaction mixture should be cooled before quenching to control any exothermic reaction.[1]

  • Chromatography: Flash column chromatography is a very effective method for separating the unreacted starting material from the product, especially if there is a significant polarity difference. A suitable solvent system can be determined using thin-layer chromatography (TLC).

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method.[2] The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble at room temperature, while the unreacted pyrimidine should remain in the mother liquor. Common solvents for recrystallization of pyrimidine derivatives include ethanol, propan-2-ol, and chloroform/hexane mixtures.[2][3][4]

  • Precipitation: In some cases, the product can be selectively precipitated by adding an anti-solvent to the reaction mixture, leaving the unreacted starting material in solution.[5]

Q3: Are there any safety concerns when working with this compound?

Yes. While specific safety data for this compound is limited, related sulfonyl chlorides are known to be corrosive and react exothermically with water, producing corrosive acids.[1] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All work should be conducted in a certified chemical fume hood.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
A solid precipitate forms during the aqueous wash. The precipitate could be the unreacted starting material crashing out of the organic solvent, or a salt of the hydrolyzed pyrimidine.[1]Ensure the quenching/hydrolysis process is complete by checking the pH of the aqueous layer to confirm it is neutral or slightly basic.[1] An additional wash with water or brine may remove the salt. If it is unreacted starting material, the hydrolysis was likely incomplete and should be repeated with careful monitoring.
The unreacted starting material is still present after an aqueous wash. The hydrolysis may be slow or incomplete. The pH of the aqueous layer may not be sufficiently basic.Increase the stirring time during the wash. Ensure the aqueous solution is basic enough (pH 8-9) to promote hydrolysis. Gentle warming may increase the rate of hydrolysis, but should be done cautiously.
The product and unreacted starting material co-elute during column chromatography. The polarity of the product and the starting material are too similar for effective separation with the chosen solvent system.Try a different solvent system with varying polarity and composition. If that fails, consider derivatizing the unreacted pyrimidine by quenching the reaction mixture with an amine (e.g., piperidine) to form a more polar sulfonamide, which should be easier to separate chromatographically.
Product is lost during recrystallization. The chosen recrystallization solvent may be too good a solvent for the product, even at room temperature. The product may also be co-precipitating with the impurity.Screen a variety of solvents to find one with optimal solubility characteristics. A solvent/anti-solvent system may also be effective. Ensure slow cooling to promote the formation of pure crystals.

Quantitative Data Summary

PropertyValueSource
CAS Number 55329-22-1[6]
Molecular Formula C6H7ClN2O2S[6]
Molecular Weight 206.65 g/mol [6]
Predicted pKa -4.05 ± 0.30[6]

Experimental Protocols

Protocol: Quenching and Extractive Workup

This protocol describes a general procedure for quenching a reaction containing unreacted this compound followed by an extractive workup.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C using an ice bath. This is important to control any exothermic reaction during the quenching process.[1]

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Quench the Reaction: Slowly add the cold sodium bicarbonate solution to the stirred reaction mixture. Be cautious as gas evolution (CO2) may occur if the reaction mixture is acidic.[1] The rate of addition should be controlled to prevent excessive foaming.[1]

  • Stir and Warm: After the addition is complete, allow the mixture to stir vigorously for at least 30 minutes while slowly warming to room temperature. This ensures complete hydrolysis of the unreacted pyrimidine.[1]

  • Check pH: Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8).[1] If it is still acidic, add more sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent that is immiscible with water, you can proceed with extraction. If the reaction was run in a water-miscible solvent, you may need to first remove the solvent under reduced pressure and then dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Separate Layers: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_separation Separation cluster_purification Purification Reaction_Mixture Reaction Mixture (Product + Unreacted Pyrimidine) Quench Quench/Hydrolyze (e.g., aq. NaHCO3) Reaction_Mixture->Quench 1. Cool & Add Base Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction 2. Stir & Separate Aqueous_Layer Aqueous Layer (Hydrolyzed Pyrimidine) Extraction->Aqueous_Layer Waste Organic_Layer Organic Layer (Crude Product) Extraction->Organic_Layer Contains Product Purification Purification (Chromatography/Recrystallization) Organic_Layer->Purification 3. Dry & Concentrate Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the removal of unreacted pyrimidine.

References

"analytical techniques for monitoring the progress of reactions with 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Reactions with 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Welcome to the technical support center for analytical techniques used in monitoring chemical reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

General Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for monitoring the progress of my reaction with this compound?

A1: The choice of analytical technique depends on several factors, including the reaction conditions, the properties of your reactants and products, and the equipment available.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, offering high reproducibility and the ability to separate non-volatile and thermally sensitive compounds.[1][2] It is a common choice for monitoring reactions involving pyrimidine derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and other reaction components are volatile and thermally stable.[1][3] It provides excellent separation and identification of components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for real-time, in-situ reaction monitoring to observe the formation of intermediates and products.[4][5]

Q2: How should I prepare my samples for analysis?

A2: Proper sample preparation is crucial for obtaining reliable results. A general procedure involves:

  • Quenching the reaction at a specific time point.

  • Diluting an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC-MS).

  • Filtering the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC FAQs

Q1: What type of HPLC column is recommended for the analysis of this compound?

A1: A reversed-phase C18 or C8 column is typically the most suitable choice for the separation of pyrimidine derivatives.[6] These columns offer good retention and selectivity for moderately polar compounds like the target molecule.

Q2: Why is a mobile phase additive like formic acid or trifluoroacetic acid often used?

A2: Additives like formic acid help to improve peak shape by suppressing the interaction of basic analytes with residual silanol groups on the silica-based column packing.[6] This is particularly useful for nitrogen-containing heterocyclic compounds like pyrimidines.

HPLC Troubleshooting Guide
Issue Possible Cause Solution
Peak Tailing Secondary interactions between the basic pyrimidine ring and acidic silanol groups on the column.[6]Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[6] Consider using an end-capped column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase gradient. A good starting point is a gradient of water and acetonitrile with 0.1% formic acid. Adjust the gradient slope to improve separation.
Ghost Peaks Contamination in the mobile phase or carryover from a previous injection.[7]Use high-purity HPLC-grade solvents.[7] Run a blank gradient to identify any contaminating peaks. Implement a needle wash step between injections.
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuations, or a leaking pump.[6][8]Ensure the mobile phase is well-mixed and degassed.[6] Use a column oven to maintain a constant temperature. Check the HPLC system for leaks, especially around pump seals and fittings.[8]
Experimental Protocol: HPLC Analysis

Objective: To monitor the consumption of this compound and the formation of the product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Sample vials and syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases for at least 15 minutes.[6]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding to a cold solvent).

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[6]

    • Inject the prepared sample (e.g., 5 µL).

    • Monitor the separation at a suitable wavelength (e.g., 254 nm).[1]

    • Run the gradient program outlined in the table below.

HPLC Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
15.0595
20.0595
20.1955
25.0955

DOT Script for HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A: Water+FA, B: ACN+FA) B Degas Mobile Phases A->B F Equilibrate C18 Column B->F C Withdraw & Quench Reaction Aliquot D Dilute Sample C->D E Filter Sample (0.45 µm) D->E G Inject Sample E->G F->G H Run Gradient Program G->H I Detect at 254 nm H->I J Integrate Peak Areas I->J K Calculate % Conversion J->K GCMS_Troubleshooting Start GC-MS Problem Observed Problem What is the issue? Start->Problem NoPeak No/Small Peak Problem->NoPeak Tailing Peak Tailing Problem->Tailing Baseline Baseline Instability Problem->Baseline LowerInjectorTemp Lower Injector Temperature NoPeak->LowerInjectorTemp Yes CheckDegradation Check for Degradation Products in MS NoPeak->CheckDegradation No DeactivatedLiner Use Deactivated Liner/Column Tailing->DeactivatedLiner Yes SystemMaintenance Perform System Maintenance (e.g., trim column) Tailing->SystemMaintenance No Bakeout Bake Out Column Baseline->Bakeout Yes CheckLeaks Check for Gas Leaks Baseline->CheckLeaks No Reaction_Monitoring_Logic Start Start Reaction TimePoint Take Aliquot at Time 't' Start->TimePoint Quench Quench Reaction TimePoint->Quench PrepareSample Prepare Sample for Analysis (Dilute, Filter) Quench->PrepareSample Analysis Choose Analytical Technique PrepareSample->Analysis HPLC HPLC Analysis->HPLC Non-volatile GCMS GC-MS Analysis->GCMS Volatile NMR NMR Analysis->NMR Structural Info Data Acquire & Process Data HPLC->Data GCMS->Data NMR->Data Conversion Calculate % Conversion Data->Conversion Complete Reaction Complete? Conversion->Complete End End Reaction Complete->End Yes Continue Continue Reaction Complete->Continue No Continue->TimePoint

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine vs. 2,4-Dichloropyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents, particularly kinase inhibitors. The strategic functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of drug design. This guide provides a detailed comparison of the reactivity of two key intermediates: 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine and the widely utilized 2,4-dichloropyrimidines. Understanding their distinct reactivity profiles is crucial for optimizing synthetic routes and accelerating the discovery of novel drug candidates.

Executive Summary

Both this compound and 2,4-dichloropyrimidines are highly valuable precursors in organic synthesis due to their susceptibility to nucleophilic attack. However, their reactivity and regioselectivity differ significantly. 2,4-Dichloropyrimidine typically undergoes sequential substitution, with the C4 position being inherently more reactive towards most nucleophiles. In contrast, this compound offers a more complex reactivity profile, featuring two distinct leaving groups: a chloride at C4 and a methylsulfonyl group at C2. The methylsulfonyl group is a significantly better leaving group than chloride, rendering the C2 position highly activated. The methyl group at C6, being electron-donating, further modulates the electronic properties of the pyrimidine ring.

This guide will delve into the factors governing the reactivity of these compounds, present comparative data, and provide detailed experimental protocols for key transformations relevant to drug development.

Comparative Reactivity Analysis

The reactivity of these pyrimidine derivatives in SNAr reactions is primarily governed by the nature of the leaving group and the electronic landscape of the pyrimidine ring.

2,4-Dichloropyrimidines:

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are both activated towards nucleophilic displacement. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction at the C4 position. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. For instance, electron-donating groups at the C6 position can sometimes favor substitution at the C2 position.[1]

This compound:

This compound presents a more nuanced reactivity profile. The methylsulfonyl group (-SO₂Me) is a superior leaving group compared to the chloride (-Cl) due to its strong electron-withdrawing nature and ability to stabilize a negative charge. Consequently, the C2 position is significantly more activated towards nucleophilic attack than the C4 position in many cases. However, the interplay between the nucleophile's character (hard vs. soft) and reaction conditions can lead to selective reactions at either position. For example, sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group in related systems.[2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key differences in reactivity and provide a guide for selecting the appropriate scaffold for a desired synthetic outcome.

Feature2,4-DichloropyrimidineThis compound
Primary Reactive Site C4C2 (generally, due to the better leaving group)
Secondary Reactive Site C2C4
Leaving Group at C2 -Cl-SO₂Me (excellent)
Leaving Group at C4 -Cl-Cl
Influence of C6-Methyl Group N/AElectron-donating, may slightly modulate reactivity at C2 and C4.
Typical Regioselectivity C4 substitution is generally favored.C2 substitution is often favored, but can be influenced by the nucleophile and reaction conditions.

Table 1: General Reactivity Comparison

Nucleophile TypePreferred Reaction with 2,4-DichloropyrimidineExpected Reaction with this compound
Primary/Secondary Amines Initial substitution at C4.Preferential substitution at C2.
Anilines Initial substitution at C4.Preferential substitution at C2.
Alkoxides/Thiolates Initial substitution at C4.Preferential substitution at C2.
Organometallic Reagents (e.g., Suzuki, Stille coupling) Preferential reaction at C4.Higher reactivity expected at C2, but C4 reaction is also possible.

Table 2: Predicted Reactivity with Common Nucleophiles

Experimental Protocols

Detailed methodologies for key SNAr reactions are provided below to aid in the practical application of these reagents.

Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position

This protocol describes a common procedure for the selective substitution of the C4-chloro group in 2,4-dichloropyrimidine with an amine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine of choice (e.g., aniline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • n-Butanol (nBuOH) or Isopropanol (IPA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloropyrimidine derivative.

Using nBuOH/DIPEA as the reaction system has been found to favor the formation of a single product with substitution at the C4 position.[3]

Protocol 2: Nucleophilic Substitution of the Methylsulfonyl Group in a 2-(Methylsulfonyl)pyrimidine

This protocol provides a general method for the displacement of the highly reactive methylsulfonyl group.

Materials:

  • A 2-(methylsulfonyl)pyrimidine derivative (e.g., this compound)

  • Nucleophile of choice (e.g., a primary aliphatic amine)

  • A suitable solvent (e.g., THF, DMF)

  • A base if required (e.g., K₂CO₃, NaH)

Procedure:

  • Dissolve the 2-(methylsulfonyl)pyrimidine (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1.1-1.2 eq). If the nucleophile requires deprotonation, add the base at this stage.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway where pyrimidine-based inhibitors are often employed.

experimental_workflow start Start: 2,4-Dichloropyrimidine step1 SNAr with Amine 1 (e.g., in nBuOH/DIPEA) start->step1 intermediate 4-Amino-2-chloropyrimidine Intermediate step1->intermediate step2 SNAr with Amine 2 (e.g., in IPA/TFA) intermediate->step2 product Final Product: 2,4-Disubstituted Pyrimidine step2->product

Caption: A typical workflow for the sequential SNAr of 2,4-dichloropyrimidine.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrimidine-based Kinase Inhibitor (e.g., Pazopanib) inhibitor->dimerization Inhibits

Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrimidine-based drug.

Conclusion

Both this compound and 2,4-dichloropyrimidines are powerful tools in the arsenal of the medicinal chemist. The choice between them hinges on the desired synthetic strategy. 2,4-Dichloropyrimidine offers a well-established and predictable route for sequential C4 and then C2 functionalization. In contrast, this compound provides access to alternative substitution patterns, with the highly reactive C2 position being the primary site for nucleophilic attack. This enhanced reactivity at C2 opens up new avenues for the design of novel pyrimidine-based therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these versatile building blocks in their drug discovery endeavors.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's structure is a critical step in the journey from synthesis to application. This guide provides an objective comparison of key analytical techniques for the structural validation of new molecules derived from the versatile building block, 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. Supported by experimental data and detailed protocols, this document serves as a practical resource for confirming the successful synthesis and structural integrity of new pyrimidine derivatives.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are of significant interest for the development of new therapeutic agents.[1] The reactivity of this starting material allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures. Validating the precise structure of these new chemical entities is paramount for understanding their structure-activity relationships and ensuring the reproducibility of biological and pharmacological studies.

This guide will focus on the three cornerstone techniques for structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of a novel compound.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize key data points obtained from the structural validation of representative pyrimidine derivatives. While specific data for a wide range of novel compounds derived directly from this compound is not extensively available in the public literature, the data presented here for closely related structures provides a valuable reference for what to expect during the analysis of new derivatives.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for Representative Pyrimidine Derivatives

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
Pyrimidine Ring
H-56.8 - 7.5110 - 125[2]
C-2-158 - 165[3]
C-4-160 - 170[3]
C-5-115 - 122[3]
C-6-160 - 170[3]
Substituents
-CH₃ (on ring)2.3 - 2.820 - 25[2]
-SO₂CH₃3.1 - 3.540 - 45[3]
Aromatic Protons7.0 - 8.5120 - 140[4]
Amine N-H5.0 - 12.0 (broad)-[2][4]

Table 2: Common Mass Spectrometry Fragmentation Patterns for Pyrimidine Derivatives

Fragmentation ProcessDescriptionExpected m/z Change
Loss of SubstituentsCleavage of groups attached to the pyrimidine ring.Dependent on the mass of the substituent.
Ring CleavageFragmentation of the pyrimidine ring itself, often following the loss of substituents.Complex pattern, characteristic of the specific substitution pattern.
McLafferty RearrangementFor compounds with appropriate side chains, this can lead to characteristic fragments.Dependent on the structure of the side chain.

Table 3: Representative Single-Crystal X-ray Crystallography Data for a Pyrimidine Derivative

ParameterExample Value (for a related pyrimidine derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)12.32
c (Å)9.87
β (°)105.2
Volume (ų)1002.5
Z4
R-factor< 0.05

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments can reveal the carbon-hydrogen framework of a molecule, as well as the connectivity between different parts of the structure.

Detailed Protocol for 1D and 2D NMR Analysis of a Novel Pyrimidine Derivative:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified novel compound.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the potential for hydrogen exchange with labile protons (e.g., N-H).

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D proton spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the relative number of protons of each type (integration).

  • 1D ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon atoms in the molecule and their chemical environment.

    • An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D Correlation Spectroscopy (COSY):

    • This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum connect coupled protons.[5]

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • The HSQC experiment correlates protons directly to the carbons to which they are attached.[6] This is invaluable for assigning carbon resonances.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[6] This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the molecular structure.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY):

    • These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the conformation of the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Detailed Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is a "soft" technique that is well-suited for many pyrimidine derivatives and typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis:

    • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

    • High-resolution mass spectrometry can determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8]

Detailed Protocol for Single-Crystal X-ray Diffraction Analysis:

  • Crystal Growth:

    • Grow single crystals of the novel compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The structural model is then refined to obtain the best fit to the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for synthesizing and validating the structure of a novel compound derived from this compound.

Synthesis_Workflow start 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine reaction Nucleophilic Aromatic Substitution start->reaction reagent Nucleophile (e.g., Amine, Alcohol) reagent->reaction product Crude Novel Pyrimidine Derivative reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Purified Novel Compound purification->final_product

Caption: Synthetic workflow for a novel pyrimidine derivative.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis start Purified Novel Compound nmr NMR Spectroscopy (1D & 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms xray Single-Crystal X-ray Crystallography start->xray nmr_data Connectivity & Stereochemistry nmr->nmr_data ms_data Molecular Formula & Fragmentation ms->ms_data xray_data 3D Structure & Absolute Configuration xray->xray_data conclusion Validated Structure nmr_data->conclusion ms_data->conclusion xray_data->conclusion

References

Comparative Biological Activity of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the biological activity of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine and its analogs, focusing on their potential as anticancer agents and kinase inhibitors. The strategic placement of a chloro group at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position of the pyrimidine ring offers a versatile platform for structural modifications to modulate biological activity.

While direct comparative studies on a comprehensive series of this compound analogs are not extensively documented in publicly available literature, the existing research on related pyrimidine derivatives provides valuable insights into their structure-activity relationships (SAR). This guide synthesizes available data on analogous compounds to project the potential activities and guide future research directions.

Comparative Anticancer Activity

The anticancer potential of pyrimidine derivatives is significantly influenced by the substituents at the C2, C4, and C6 positions. The methylsulfonyl group at the C2 position is a key feature, as 2-sulfonylpyrimidines have been identified as a class of thiol-reactive anticancer agents that can be particularly effective in cancer cells with compromised p53.[1] Modifications at the C4 and C6 positions can further modulate this activity and influence selectivity.

To illustrate the potential impact of substitutions, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives with structural similarities to the core compound of interest.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

Compound IDC4-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Analog A -NH-Aryl-MethylVarious1-10General observation from multiple sources
Pyrimidine-Sulfonamide Hybrid 17 VariedVariedMDA-MB-231 (Breast)2.40[2]
MCF-7 (Breast)2.50[2]
T-47D (Breast)2.50[2]
Pyrazoline-linked 4-methylsulfonylphenyl Scaffold 18c VariedVariedHL-60 (Leukemia)8.43[3]
MDA-MB-231 (Breast)12.54[3]
Pyrazoline-linked 4-methylsulfonylphenyl Scaffold 18g VariedVariedMDA-MB-231 (Breast)4.07[3]
Pyrazoline-linked 4-methylsulfonylphenyl Scaffold 18h VariedVariedMDA-MB-231 (Breast)7.18[3]

Note: Data for hypothetical analogs are based on general trends observed in the literature for similar pyrimidine scaffolds.

Kinase Inhibitory Potential

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The 4-amino-substituted pyrimidines, in particular, have been extensively explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases. The replacement of the 4-chloro group with various amino moieties is a common strategy to enhance kinase inhibitory activity.

While specific kinase inhibition data for this compound analogs is limited, related structures demonstrate the potential of this scaffold. For instance, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides have been evaluated as PI3K inhibitors.[4]

Table 2: Kinase Inhibitory Activity of Structurally Related Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives CDK41[5]
CDK634[5]
4-Anilinoquinazolines B-Raf57[6]
B-RafV600E51[6]
VEGFR27.0[6]
Pyrazoline-linked 4-methylsulfonylphenyl Scaffold 18h EGFR574[3]
HER2253[3]
VEGFR2135[3]

Experimental Protocols

To facilitate the comparative evaluation of novel this compound analogs, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay ic50_determination IC50 Determination cytotoxicity->ic50_determination kinase_assay->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrimidine analogs.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrimidine Analog (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibition

References

Spectroscopic Showdown: Unmasking the Structural Transformation from a Thioether to a Sulfone in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine and its oxidized counterpart, 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, reveals distinct spectroscopic shifts that provide a clear electronic and structural fingerprint of the sulfur oxidation state. This guide presents a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug discovery and medicinal chemistry.

The transformation from a thioether to a sulfone is a common synthetic step in the development of bioactive molecules, often modulating their solubility, metabolic stability, and target engagement. Understanding the spectroscopic consequences of this oxidation is crucial for reaction monitoring and structural confirmation. Here, we provide a comprehensive guide to the spectroscopic differences between 4-Chloro-6-methyl-2-(methylthio)pyrimidine and this compound, supported by experimental data and protocols.

Comparative Spectroscopic Data

The oxidation of the sulfur atom from a thioether to a sulfone induces significant changes in the electronic environment of the pyrimidine ring and the methyl group, which are readily observable across different spectroscopic techniques.

Spectroscopic Data4-Chloro-6-methyl-2-(methylthio)pyrimidine (Thioether Precursor)This compound (Sulfone Product)
¹H NMR
Pyrimidine-H (s)~7.0-7.2 ppm~7.5-7.7 ppm
S-CH₃ (s)~2.6 ppm~3.4 ppm
Ring-CH₃ (s)~2.4 ppm~2.6 ppm
¹³C NMR
C=N~170 ppm~165 ppm
C-Cl~160 ppm~162 ppm
C-H~118 ppm~123 ppm
C-CH₃~165 ppm~168 ppm
S-CH₃~14 ppm~40 ppm
Ring-CH₃~24 ppm~25 ppm
IR (cm⁻¹)
C=N Stretch~1550-1580~1560-1590
C-S Stretch~600-700Not prominent
SO₂ StretchNot applicable~1300-1350 (asymmetric), ~1120-1160 (symmetric)
Mass Spec. (m/z)
[M]⁺~174~206
[M+2]⁺~176~208

Note: The chemical shifts (ppm) in NMR are approximate and can vary based on the solvent and instrument used. The IR frequencies are characteristic absorption bands. Mass spectrometry data reflects the molecular weight of the most abundant isotopes.

Key Spectroscopic Differences

The oxidation of the thioether to the sulfone results in a significant downfield shift for the protons and carbons attached to or near the sulfur atom.

In ¹H NMR , the methyl protons of the sulfonyl group (-SO₂CH₃) in this compound are deshielded and appear at a lower field (~3.4 ppm) compared to the methyl protons of the thioether group (-SCH₃) in the precursor (~2.6 ppm). This is due to the strong electron-withdrawing nature of the sulfonyl group. The pyrimidine ring proton also experiences a downfield shift, indicating a decrease in electron density on the aromatic ring.

The ¹³C NMR spectrum provides further evidence of this electronic effect. The carbon of the methyl group attached to the sulfur shows a dramatic downfield shift from ~14 ppm in the thioether to ~40 ppm in the sulfone. The carbons of the pyrimidine ring also exhibit shifts, reflecting the altered electronic distribution.

The most definitive evidence of the transformation is observed in the Infrared (IR) spectrum . The spectrum of this compound displays two strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These bands are absent in the spectrum of the thioether precursor.

Mass Spectrometry (MS) confirms the addition of two oxygen atoms during the oxidation. The molecular ion peak for this compound appears at an m/z value that is 32 units higher than that of 4-Chloro-6-methyl-2-(methylthio)pyrimidine, corresponding to the mass of two oxygen atoms. The characteristic isotopic pattern for a chlorine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is observed for both molecules.

Experimental Protocols

Synthesis of this compound from its Thioether Precursor

A general and efficient method for the oxidation of the thioether to the sulfone involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.

  • Materials:

    • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

    • Hydrogen peroxide (30% aqueous solution)

    • Ammonium molybdate tetrahydrate

    • Ethanol

    • Water

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-Chloro-6-methyl-2-(methylthio)pyrimidine in ethanol in a round-bottom flask.

    • Cool the mixture to 0 °C with an ice bath under magnetic stirring.

    • Slowly add a solution of ammonium molybdate tetrahydrate in hydrogen peroxide dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.

Workflow and Relationships

The following diagram illustrates the synthetic and analytical workflow for the comparison of the two compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Thioether 4-Chloro-6-methyl-2- (methylthio)pyrimidine Oxidation Oxidation (H₂O₂, Catalyst) Thioether->Oxidation NMR NMR (¹H, ¹³C) Thioether->NMR Precursor Analysis IR IR Thioether->IR Precursor Analysis MS Mass Spec. Thioether->MS Precursor Analysis Sulfone 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine Oxidation->Sulfone Sulfone->NMR Characterization Sulfone->IR Characterization Sulfone->MS Characterization

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug discovery and development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine derivatives, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For this compound and its derivatives, RP-HPLC with a C18 column is a suitable approach. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.

A typical HPLC method for a 2-sulfonylpyrimidine derivative involves a gradient elution with acetonitrile and water, often with a formic acid modifier, to ensure good peak shape and resolution.[1][2] The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Alternative Analytical Methodologies

While HPLC is a robust technique, orthogonal methods are often employed to provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrimidine derivatives, GC-MS offers excellent separation and structural identification of impurities.[3] The sample is vaporized and separated in a gaseous mobile phase, followed by mass spectrometry for detection and identification of the eluted components.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful tool for purity determination, especially for novel synthetic molecules where a certified reference standard is not available.[4][5] This technique provides a direct measurement of the analyte concentration against a certified internal standard and can detect a wide range of impurities, including those that may not have a UV chromophore for HPLC detection.[5][6]

Comparative Analysis of Purity Assessment Methods

The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the purity assessment of this compound derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a stationary phase.Nuclear spin properties in a magnetic field.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Quantitation Relative (based on peak area percentage).Relative (based on peak area percentage).Absolute (requires an internal standard).[4][6]
Advantages High resolution, high sensitivity, widely applicable.Excellent for volatile impurities, provides structural information (MS).[3]No reference standard of the analyte needed, provides structural information, universal detection for protons.[4][5][6]
Limitations Requires a chromophore for UV detection, potential for non-eluting impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Reversed-Phase HPLC Method for Purity Assessment

This protocol is a representative method for the purity analysis of this compound derivatives based on common practices for similar compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS for Impurity Profiling

This protocol provides a general framework for the analysis of potential volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

Quantitative NMR (qNMR) for Absolute Purity

This is a generalized protocol for determining absolute purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Experiment: Acquire a quantitative 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Synthesized Compound injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phases A & B separation Chromatographic Separation mobile_phase_prep->separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity integration->calculation

Caption: HPLC Purity Assessment Workflow.

analytical_comparison cluster_synthesis Synthesized Compound cluster_methods Purity Assessment Methods cluster_results Purity Profile compound This compound Derivative hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr purity_profile Comprehensive Purity Profile hplc->purity_profile gcms->purity_profile qnmr->purity_profile

Caption: Orthogonal Purity Analysis Approach.

References

"cross-validation of experimental results with computational predictions for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atom at the 4-position (C4), bearing a chloro leaving group, and the carbon atom at the 2-position (C2), bearing a methylsulfonyl leaving group. The electron-withdrawing nature of the pyrimidine ring, coupled with the activating effects of the chloro and methylsulfonyl substituents, makes this molecule highly reactive towards nucleophiles. The key question for synthetic applications is the regioselectivity of these reactions.

Data Presentation: A Comparative Overview

The following tables summarize the expected outcomes of nucleophilic aromatic substitution reactions based on experimental observations with analogous systems and theoretical predictions from computational studies.

Table 1: Comparison of Leaving Group Potential

Leaving GroupPositionTypical Experimental Conditions for SubstitutionComputational Prediction of Relative Lability
Chloro (-Cl)C4High temperature (80-120 °C) with amine nucleophiles.Good leaving group, but generally requires more forcing conditions than sulfones.
Methylsulfonyl (-SO₂CH₃)C2Can be displaced under basic conditions.[1]Excellent leaving group, often more labile than chloride.[2]

Table 2: Predicted Regioselectivity of Nucleophilic Attack

Nucleophile TypePredicted Major Product (based on analogs)Rationale for Selectivity
AminesSubstitution at C4Kinetic control, C4 is often the more reactive site for amine nucleophiles in related chloropyrimidines.
AlkoxidesSubstitution at C2Potential for thermodynamic control or specific stabilization of the transition state for attack at C2.[3]
ThiolatesSubstitution at C4Similar to amines, C4 is the anticipated site of initial reaction.

Experimental Protocols

A generalized experimental protocol for conducting a nucleophilic aromatic substitution reaction on a chloropyrimidine substrate is provided below. Specific conditions may require optimization for this compound.

General Procedure for Amination at the C4 Position
  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents) to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically run for 2-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and regioselectivity of organic reactions. A typical computational workflow to study the reactions of this compound is as follows.

DFT Calculation Workflow
  • Geometry Optimization: The 3D structures of the reactant (this compound), the nucleophile, and the transition states for nucleophilic attack at both the C2 and C4 positions are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is used to locate the saddle points on the potential energy surface corresponding to the energy barriers for the reactions.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and products are true minima (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

  • Energy Calculation: The single-point energies of all species are calculated to determine the activation energy barriers for the competing reaction pathways. The pathway with the lower activation energy is predicted to be the kinetically favored one. For a related compound, 2-MeSO₂-4-chloropyrimidine, DFT calculations showed a higher energy barrier for nucleophilic attack at the C4 position compared to the C2 position with certain nucleophiles, suggesting a preference for C2 substitution under those conditions.[3]

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_exp Experimental Workflow start Start: Reactants react Reaction Setup: - Solvent - Base - Temperature start->react monitor Reaction Monitoring (TLC, LC-MS) react->monitor workup Work-up and Purification monitor->workup product Characterized Product workup->product

Caption: A generalized experimental workflow for SNAr reactions.

G cluster_comp Computational Prediction Workflow start Define Reactants and Nucleophile geom_opt Geometry Optimization (DFT) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_anal Frequency Analysis ts_search->freq_anal energy_calc Calculate Activation Energy Barriers freq_anal->energy_calc prediction Predict Regioselectivity (Lower Barrier Favored) energy_calc->prediction

Caption: A typical workflow for computational prediction of reaction outcomes.

G cluster_pathways Competing Reaction Pathways reactant This compound + Nucleophile path_c4 Attack at C4 reactant->path_c4 path_c2 Attack at C2 reactant->path_c2 ts_c4 Transition State (C4) path_c4->ts_c4 ts_c2 Transition State (C2) path_c2->ts_c2 product_c4 Product of C4 Substitution ts_c4->product_c4 product_c2 Product of C2 Substitution ts_c2->product_c2

Caption: Logical relationship of competing SNAr pathways.

Conclusion

The cross-validation of experimental results with computational predictions is a powerful paradigm in modern chemical research. For this compound, while a direct one-to-one comparison from a single study is lacking, the available data on analogous systems provides a strong predictive framework. Computational models suggest that the methylsulfonyl group at the C2 position is a highly labile leaving group, and the regioselectivity of nucleophilic attack is likely to be dependent on the nature of the nucleophile and the reaction conditions. The provided experimental protocols offer a starting point for the synthesis of novel derivatives. It is imperative for future work to directly validate these computational predictions with rigorous experimental studies on this compound to fully elucidate its reactivity and expand its synthetic utility.

References

"benchmarking the efficiency of different catalysts for cross-coupling with 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Efficiency in Cross-Coupling Reactions with 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. The strategic functionalization of heterocyclic scaffolds, such as pyrimidines, is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions with this compound, a versatile building block in the synthesis of biologically active molecules. We will delve into Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering insights into catalyst efficiency, detailed experimental protocols, and visual representations of the underlying chemical processes.

Catalyst Performance Comparison

The choice of catalyst and reaction conditions is critical for achieving high yields and purity in cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further activated by the methylsulfonyl group, influences the reactivity of the C4-chloro position. Below is a summary of commonly employed palladium catalyst systems and their general performance for the cross-coupling of this compound with various partners.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst System (Precatalyst + Ligand)BaseSolventTemperature (°C)Typical Reaction Time (h)Relative YieldNotes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10012-24Moderate to HighA classic, versatile catalyst. May require longer reaction times.
Pd(OAc)₂ + SPhosK₃PO₄Toluene100-1102-8HighBuchwald ligands often provide excellent results with heteroaryl chlorides.[1]
Pd₂(dba)₃ + XPhosCs₂CO₃t-BuOH804-12HighEffective for a broad range of boronic acids.
PEPPSI-IPrK₂CO₃THF60-806-18Moderate to HighAn N-heterocyclic carbene (NHC) based catalyst, good for electron-deficient substrates.[2]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
Catalyst System (Precatalyst + Ligand)BaseSolventTemperature (°C)Typical Reaction Time (h)Relative YieldNotes
Pd₂(dba)₃ + BINAPNaOt-BuToluene90-1108-16ModerateA first-generation system, effective for many primary and secondary amines.[3]
Pd(OAc)₂ + RuPhosK₂CO₃Dioxane1002-6HighHighly efficient for a wide range of amines, including hindered ones.[4]
BrettPhos Pd G3LHMDSTHF65-801-4Very HighA third-generation precatalyst offering high reactivity and short reaction times.[5]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane10012-24ModerateGenerally reliable but may require longer heating.
Table 3: Catalyst Systems for Sonogashira Coupling
Catalyst System (Precatalyst + Ligand)Co-catalystBaseSolventTemperature (°C)Typical Reaction Time (h)Relative YieldNotes
Pd(PPh₃)₄CuIEt₃NDMF25-604-12HighThe classic Sonogashira conditions, effective for a broad scope of alkynes.[6][7]
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHF256-18HighA common and reliable catalyst system.
Pd(OAc)₂ + SPhos-Cs₂CO₃1,4-Dioxane80-1002-8HighCopper-free conditions, beneficial for sensitive substrates.
Pd/CCuIEt₃NAcetonitrile80 (MW)0.5-2Moderate to HighHeterogeneous catalyst, can be advantageous for product purification. Microwave irradiation can significantly reduce reaction times.[8]

Experimental Protocols

Below are representative experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask.

  • Outside the glovebox, add this compound, Pd₂(dba)₃, and RuPhos to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, evacuate, and backfill with argon.

  • Add dry, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle.

G General Workflow for Cross-Coupling Reactants Reactants: This compound + Coupling Partner ReactionSetup Reaction Setup Reactants->ReactionSetup CatalystSystem Catalyst System: Pd Precatalyst + Ligand + Base CatalystSystem->ReactionSetup Solvent Anhydrous, Degassed Solvent Solvent->ReactionSetup InertAtmosphere Inert Atmosphere (Argon or Nitrogen) InertAtmosphere->ReactionSetup Heating Heating (Conventional or Microwave) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Palladium Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl LₙPd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) or Alkyne Coordination (Sonogashira) PdII_Aryl->Transmetalation Nu-M PdII_Aryl_Nu LₙPd(II)(Aryl)(Nu) Transmetalation->PdII_Aryl_Nu RedElim Reductive Elimination PdII_Aryl_Nu->RedElim RedElim->Pd0 Regeneration Product Product (Aryl-Nu) RedElim->Product

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.

This guide provides a foundational understanding for selecting and implementing efficient catalytic systems for the cross-coupling of this compound. Successful synthesis will ultimately depend on careful optimization of the presented conditions for each specific substrate combination.

References

Comparative In Vitro Assay Validation for Kinase Inhibitors Derived from 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of the in vitro performance of kinase inhibitors derived from the versatile 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine scaffold against alternative non-pyrimidine-based inhibitors. The data presented herein, sourced from various scientific studies, offers researchers, scientists, and drug development professionals a detailed overview of their relative potencies and cellular effects. This document includes structured data tables, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate informed decision-making in kinase inhibitor development.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the biochemical and cellular activities of a representative pyrimidine-based compound, AZ20, which shares a structural similarity to derivatives of this compound, and compares it with established non-pyrimidine kinase inhibitors targeting similar pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.

Table 1: Biochemical Kinase Inhibition

Compound NameCore ScaffoldTarget KinaseBiochemical IC50 (nM)
AZ20 PyrimidineATR5[1]
Gefitinib QuinazolineEGFR3.3-4.1[2]
Erlotinib QuinazolineEGFR7-1185 (depending on mutation)[2]
Sorafenib Bi-aryl ureaVEGFR-2>90[3]
Pictilisib ThienopyrimidinePI3Kα3.3

Note: IC50 values can vary depending on assay conditions.

Table 2: Cellular Activity - Cell Viability

Compound NameCore ScaffoldCell LineCellular IC50 (nM)
AZ20 PyrimidineHT29 (colorectal cancer)50[1]
Gefitinib QuinazolineHCC827 (lung cancer)3.3-4.1[2]
Erlotinib QuinazolinePC-9 (lung cancer)7-1185[2]
Sorafenib Bi-aryl ureaVariousVaries
Pictilisib ThienopyrimidineVariousVaries

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the validation of kinase inhibitors.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment cell_seeding Seed cells in 96-well plates cell_seeding->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation assay_reagent Add assay reagent (e.g., MTT, CellTiter-Glo) incubation->assay_reagent readout Measure signal (absorbance/luminescence) assay_reagent->readout data_norm Normalize data to controls readout->data_norm ic50_calc Calculate IC50 values data_norm->ic50_calc

Experimental workflow for a typical in vitro cell viability assay.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates to Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

Simplified MAPK signaling pathway with potential inhibition points.

PI3K_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 phosphorylates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Effects Cell Growth, Proliferation, Survival mTOR->Effects Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K

Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay determines the concentration of a test compound required to inhibit the activity of a purified kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[4]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data using a positive control (no inhibitor) and a negative control (no enzyme).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT29, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the cellular IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling cascade following treatment with a kinase inhibitor.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for target proteins like ERK, Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Lyse the cells on ice using lysis buffer.[6][7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the intensity of the phosphorylated protein to the total protein and a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of phosphorylated protein in treated versus untreated cells to assess the inhibitory effect of the compound on the signaling pathway.

References

"head-to-head comparison of different synthetic routes to a target molecule using 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes Utilizing 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound stands out as a versatile building block, offering multiple reaction sites for the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a head-to-head comparison of three key synthetic routes originating from this pyrimidine derivative: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The objective is to furnish researchers with the necessary data and protocols to make informed decisions in their synthetic strategies.

It is important to note that while this compound is a commercially available and valuable intermediate, comprehensive head-to-head comparative studies detailing the yields and reaction conditions for various transformations on this specific molecule are not extensively documented in readily available literature. Therefore, this guide compiles data from studies on structurally related pyrimidines to provide a representative comparison of these synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. In this compound, the chlorine atom at the C4-position is the primary site for nucleophilic attack, facilitated by the electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group. This route allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Data Presentation: Representative SNAr Reactions on Chloropyrimidines

EntryNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference Compound
1AnilineK2CO3DMF100124-Anilino-6-methyl-2-(methylsulfonyl)pyrimidine~852,4-Dichloropyrimidine
2MorpholineEt3NTHF8064-Morpholino-6-methyl-2-(methylsulfonyl)pyrimidine~902,4-Dichloropyrimidine
3Sodium Methoxide-Methanolreflux44-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine~952,4-Dichloropyrimidine
4BenzylamineDIPEAn-Butanol120164-(Benzylamino)-6-methyl-2-(methylsulfonyl)pyrimidine~75-854-Chloro-6-(3-iodophenyl)pyrimidine

Note: The presented yields are based on reactions with similar chloropyrimidine substrates and serve as an estimation for reactions with this compound.

Experimental Protocol: General Procedure for SNAr with an Amine

To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is added the desired amine (1.1-1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq.). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 2 to 24 hours, while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-6-methyl-2-(methylsulfonyl)pyrimidine derivative.

Visualization of SNAr Pathway

sn_ar_pathway start 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine product 4-Substituted-6-methyl-2- (methylsulfonyl)pyrimidine start->product Base, Solvent, Δ nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product

Nucleophilic Aromatic Substitution Pathway

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction is primarily utilized to couple an aryl or heteroaryl group at the C4-position by replacing the chlorine atom. This method is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions on Chloropyrimidines

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1Phenylboronic acidPd(PPh3)4 (5)-K3PO41,4-Dioxane10012~80-905-(4-bromophenyl)-4,6-dichloropyrimidine
23-Furylboronic acidPd2(dba)3 (2)P(t-Bu)3 (4)KFTHF5016~70-80Resin-supported chloropyrimidines
34-Methoxyphenylboronic acidPd(OAc)2 (2)SPhos (4)K2CO3Toluene/H2O1108~85-953-chloro-1,2,4-benzotriazine 1-oxides
4Cyclopropylboronic acidPd(OAc)2 (5)PCy3 (10)K3PO4Toluene11024~60-703-chloro-1,2,4-benzotriazine 1-oxides

Note: The presented yields are based on reactions with similar chloropyrimidine substrates and serve as an estimation for reactions with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.) are combined. A degassed solvent system (e.g., 1,4-dioxane, toluene, with or without water) is added. The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired 4-aryl-6-methyl-2-(methylsulfonyl)pyrimidine.

Visualization of Suzuki-Miyaura Coupling Workflow

suzuki_workflow cluster_prep Reaction Setup start 4-Chloro-6-methyl-2- (methylsulfonyl)pyrimidine reaction Heating under Inert Atmosphere start->reaction boronic Aryl/Heteroaryl Boronic Acid boronic->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base base->reaction solvent Degassed Solvent solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl-6-methyl-2- (methylsulfonyl)pyrimidine purification->product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. For this compound, this provides an alternative to the classical SNAr for the synthesis of 4-amino-substituted pyrimidines, especially with less nucleophilic amines.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions on Chloro-N-heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1AnilinePd(OAc)2 (2)BINAP (3)Cs2CO3Toluene10018~70-802,4-Dichloropyrimidine
2MorpholinePd2(dba)3 (1)XPhos (2)NaOtBuToluene8012~90-95Aryl Chlorides
3BenzylaminePd(OAc)2 (5)SPhos (10)K3PO4Toluene/H2O11024~60-703-chloro-1,2,4-benzotriazine 1-oxides
4PiperazinePd(OAc)2 (2)BrettPhos (3)K3PO4t-AmylOH10016~80-906-Bromoisoquinoline-1-carbonitrile

Note: The presented yields are based on reactions with similar chloro-N-heterocyclic substrates and serve as an estimation for reactions with this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2 times the mol% of Pd), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4, 1.5-2.5 eq.). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed anhydrous solvent (e.g., toluene, dioxane, or THF) is then added. The reaction mixture is sealed and heated to a temperature between 80 and 110 °C for 12 to 24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl pyrimidine product.

Visualization of Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl amine_complex Amine Coordination ox_add->amine_complex R2NH deprotonation Deprotonation amine_complex->deprotonation Base red_elim Reductive Elimination deprotonation->red_elim red_elim->pd0 Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Head-to-Head Comparison Summary

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagents Nucleophile, BaseBoronic acid/ester, Pd catalyst, BaseAmine, Pd catalyst, Ligand, Base
Advantages - Cost-effective (often no metal catalyst) - Simple procedure - High yields with strong nucleophiles- Forms C-C bonds - Wide variety of commercially available boronic acids - Good functional group tolerance- Broad amine scope (primary, secondary) - Milder conditions for C-N bond formation with weak nucleophiles - High yields and selectivity
Disadvantages - Limited to strong nucleophiles - May require harsh conditions (high temp.) - Potential for side reactions- Requires a metal catalyst (cost, removal) - Sensitive to air and moisture - Potential for homo-coupling- Requires a metal catalyst and ligand (cost, removal) - Ligand screening may be necessary - Sensitive to air and moisture
Best For Introducing heteroatom nucleophiles in a cost-effective manner.Creating biaryl structures and extending carbon frameworks.Synthesizing a diverse range of amino-substituted pyrimidines, especially with challenging amines.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Bioactive Compounds from 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioactive compounds derived from the versatile scaffold, 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. Delving into their mechanism of action, this document synthesizes experimental data to offer a clear perspective on their potential as therapeutic agents, particularly in the realm of oncology. The primary mechanism of action for many pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][2][3]

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of novel compounds is frequently benchmarked against existing alternatives. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various pyrimidine derivatives, providing a quantitative basis for comparison. While specific derivatives of this compound are not extensively documented in publicly available literature, the data presented for structurally related pyrimidine compounds offer valuable insights into the potential efficacy of this class of molecules.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[4]
LoVo/DX (Colon, resistant)0.12 - 21.6[4]
MCF-7 (Breast)0.15 - 25.8[4]
A549 (Lung)0.11 - 19.3[4]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[4]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[4]
C32 (Amelanotic Melanoma)0.03 - 2.1[4]
DU145 (Prostate)0.04 - 3.2[4]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound Class/NameTarget KinaseIC50 (nM)Reference
Pyrimidine Compound 33 JAK12.1[5]
JAK212[5]
JAK3923[5]
TYK212[5]
Aurora A Kinase Inhibitor 13 Aurora A52.2 ± 8.1[6]
4-(Pyrazol-4-yl)-pyrimidinesCDK4/6-[7]
HMG-CoA Reductase Inhibitor 3a HMG-CoA Reductase11[8]

Elucidating the Mechanism: Key Experimental Protocols

To confirm the mechanism of action of bioactive compounds derived from this compound, a series of well-established experimental protocols can be employed. The following provides a detailed methodology for a luminescence-based kinase inhibition assay, a foundational experiment in this context.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a test compound on the activity of a specific protein kinase by measuring the amount of ATP remaining in the reaction. A higher luminescence signal corresponds to greater inhibition of kinase activity.[1]

Materials:

  • Test compounds (derived from this compound)

  • Target protein kinase (e.g., JAK2, Aurora A)

  • Kinase assay buffer

  • Peptide substrate specific to the kinase

  • ATP solution

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions. Include a DMSO-only vehicle control.[1]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate.[1]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate at their optimal concentrations.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate. Include "no kinase" control wells that receive the reaction mixture without the enzyme.[1]

  • Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed within the linear range.[1]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[1]

  • Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and the "no kinase" control (0% activity). Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Visualizing the Molecular Interactions

Understanding the signaling pathways affected by these bioactive compounds is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate a common experimental workflow and a key signaling pathway often targeted by pyrimidine-based kinase inhibitors.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compounds B Assay Plate Preparation A->B D Initiate Reaction in Assay Plate B->D C Prepare Kinase Reaction Mixture C->D E Incubate at 30°C D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for In Vitro Kinase Inhibition Assay.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT Signaling Pathway.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine. The following procedures are based on established best practices for handling halogenated and sulfonyl-containing organic compounds. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Data

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a multi-step approach to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses or goggles.

  • A fume hood should be used when handling the solid compound or preparing waste containers to avoid inhalation of dust.[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Halogenated Organic Waste" and should list the chemical name.[5][6]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste.

    • Do not mix with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[6]

    • Collect in a sealed, properly labeled container.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in the designated halogenated waste container.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste management service.[1][2]

  • Do not dispose of this chemical down the drain or in regular trash.[6]

  • High-temperature incineration is the preferred method for the destruction of halogenated organic compounds to prevent the formation of toxic byproducts.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Handling of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_generation Generation of Waste ppe->waste_generation is_solid Is the waste solid? waste_generation->is_solid solid_waste_container Collect in a labeled 'Halogenated Solid Waste' container is_solid->solid_waste_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No storage Store waste in a designated hazardous waste accumulation area solid_waste_container->storage liquid_waste_container Collect in a labeled 'Halogenated Liquid Waste' container is_liquid->liquid_waste_container Yes spill Spill Occurs is_liquid->spill No liquid_waste_container->storage spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Absorb with inert material 3. Collect in solid waste container spill->spill_procedure spill_procedure->storage disposal Arrange for pickup by approved hazardous waste disposal service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against eye irritation from dust particles or splashes.[2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling chlorinated compounds.[5][6][7] Ensure gloves are regularly inspected for tears or punctures.Prevents skin contact and subsequent irritation.[1]
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat made of a suitable material.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with a particulate filter if handling the compound in a way that generates dust, or if working outside of a fume hood.[2]Prevents respiratory tract irritation from inhalation of dust.[1]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transfer

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[8] Ensure a designated fume hood is operational and the workspace is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood to minimize inhalation exposure.

    • Use a tared, sealed container to weigh the solid compound.

    • Avoid generating dust. If dust is unavoidable, ensure appropriate respiratory protection is used.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel.

    • Use a spatula or other appropriate tool to minimize spillage.

    • If any material is spilled, follow the spill cleanup procedure immediately.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Dispose of all contaminated materials, including disposable PPE, as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Emergency and Disposal Plans

Prompt and correct response to emergencies and proper disposal of waste are critical for laboratory safety.

Emergency First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][8][9][10]
Skin Contact Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Spill Response Plan:

Logical Flow for Chemical Spill Response:

cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_assess Assess the Spill (Minor vs. Major) minor_alert Alert Others in the Area spill_assess->minor_alert Minor major_evacuate Evacuate the Area spill_assess->major_evacuate Major minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain the Spill minor_ppe->minor_contain minor_cleanup Clean Up with Absorbent Material minor_contain->minor_cleanup minor_dispose Dispose of as Hazardous Waste minor_cleanup->minor_dispose minor_decontaminate Decontaminate the Area minor_dispose->minor_decontaminate major_notify Notify Emergency Services major_evacuate->major_notify

Caption: Decision-making and response workflow for a chemical spill.

Minor Spill Cleanup Protocol (for small, contained spills):

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Evacuate (if necessary): If there is any uncertainty about the hazard, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if dust is present.[8]

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Carefully sweep the solid material into a designated, labeled hazardous waste container.[9][11] Avoid creating dust.

    • Use a wet paper towel to gently wipe the contaminated surface to remove any remaining residue.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[11]

  • Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.[8]

Major Spill: In the event of a large or uncontained spill, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan:

All materials contaminated with this compound, including the chemical itself, used containers, and cleanup materials, must be disposed of as hazardous chemical waste.[12]

Disposal Protocol:

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.